Kynurenine sulfate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5965-60-6 |
|---|---|
Molecular Formula |
C10H16N2O8S |
Molecular Weight |
324.3 |
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2/t8-;;/m0../s1 |
InChI Key |
SHULPFGDFMGUFP-JZGIKJSDSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kynurenine sulfate monohydrate; L-Kynurenine sulfate monohydrate; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving Kynurenine Sulfate Monohydrate
Tryptophan Catabolism and Initial Steps of Kynurenine (B1673888) Formation
The journey from tryptophan to kynurenine involves a two-step enzymatic process that is tightly controlled and serves as the rate-limiting phase of the entire kynurenine pathway. tandfonline.comresearchgate.net
The catabolism of tryptophan is initiated by the heme-dependent enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). tandfonline.comfrontiersin.org These enzymes, while catalyzing the same reaction, have evolved independently and exhibit different tissue distributions and regulatory mechanisms. frontiersin.org TDO is primarily found in the liver, where it plays a key role in maintaining tryptophan homeostasis. nih.govbiorxiv.org In contrast, IDO is expressed in various extrahepatic tissues and is a crucial component of the immune response, often induced by pro-inflammatory cytokines like interferon-gamma. researchgate.netfrontiersin.orgnih.gov
Both IDO and TDO catalyze the oxidative cleavage of the indole (B1671886) ring of L-tryptophan, incorporating molecular oxygen to form N-formylkynurenine. tandfonline.combiorxiv.org This initial step is the rate-limiting factor for the entire kynurenine pathway. tandfonline.comresearchgate.net The activity of these enzymes not only dictates the flow of tryptophan into the pathway but also modulates the availability of tryptophan for other metabolic routes, such as serotonin (B10506) synthesis. frontiersin.org
| Enzyme | Primary Location | Key Function | Inducers |
| Indoleamine 2,3-Dioxygenase (IDO) | Extrahepatic tissues, immune cells | Immune modulation, tryptophan depletion in the tumor microenvironment. researchgate.net | Interferon-gamma and other cytokines. nih.gov |
| Tryptophan 2,3-Dioxygenase (TDO) | Liver | Tryptophan homeostasis, NAD+ synthesis. wikipathways.orgnih.gov | Glucocorticoids, tryptophan. nih.gov |
Following its formation, N-formylkynurenine is rapidly hydrolyzed to L-kynurenine and formate. nih.gov This reaction is catalyzed by the enzyme kynurenine formamidase (or arylformamidase). uniprot.org This enzyme is highly active in the liver, kidney, and brain, ensuring the efficient conversion of the initial product of tryptophan oxidation into the central metabolite of the pathway, kynurenine. nih.gov Recent research suggests that N-formylkynurenine may also undergo non-enzymatic transformations, highlighting its potential for biological activities beyond being a simple precursor to kynurenine. biorxiv.orgnih.gov
Enzymatic Conversion by Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)
Kynurenine Sulfate (B86663) Monohydrate in the Kynurenine Pathway Branching and Downstream Metabolism
Once formed, kynurenine stands at a critical juncture in the pathway, from which several metabolic branches diverge. The fate of kynurenine is determined by the activity of different enzymes, leading to the production of various biologically active molecules.
One of the significant metabolic fates of kynurenine is its irreversible transamination to form kynurenic acid (KYNA). frontiersin.orgfrontiersin.org This conversion is catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs). nih.govtandfonline.com In mammals, four such enzymes have been identified: KAT I, KAT II, KAT III, and KAT IV. nih.govfrontiersin.org These enzymes exhibit different substrate specificities and are found in various tissues, including the brain. nih.govd-nb.info The formation of KYNA is a crucial branching point, diverting kynurenine away from the main pathway that leads to NAD+ synthesis. nih.gov KYNA itself is a well-documented neuroprotective agent, acting as an antagonist at ionotropic glutamate (B1630785) receptors. frontiersin.orgtandfonline.com
| KAT Isozyme | Alternative Names | Key Characteristics |
| KAT I | Glutamine transaminase K, Cysteine conjugate beta-lyase 1 | Active in human and rodent brains. nih.govfrontiersin.org |
| KAT II | Aminoadipate aminotransferase | Considered the principal enzyme for KYNA synthesis. frontiersin.orgtandfonline.com |
| KAT III | Cysteine conjugate beta-lyase 2, Glutamine transaminase L | Contributes to KYNA production in mammalian brains. nih.govfrontiersin.org |
| KAT IV | Glutamic-oxaloacetic transaminase 2, Mitochondrial aspartate aminotransferase | Found in mitochondria and participates in KYNA formation. nih.govfrontiersin.org |
Alternatively, kynurenine can be hydroxylated to form 3-hydroxykynurenine (3-HK). nih.govtaylorandfrancis.com This reaction is catalyzed by the mitochondrial enzyme kynurenine 3-monooxygenase (KMO), which requires NADPH and molecular oxygen as co-substrates. nih.govtandfonline.com KMO is a critical enzyme as it directs kynurenine down a pathway that ultimately leads to the production of the excitotoxin quinolinic acid (QA). nih.govgladstone.orgfrontiersin.org The activity of KMO is a key regulatory point; its inhibition can shift the metabolic balance away from the production of neurotoxic metabolites like 3-HK and QA, and towards the formation of the neuroprotective KYNA. nih.govgladstone.org 3-HK is further metabolized by kynureninase to 3-hydroxyanthranilic acid, a direct precursor of QA. frontiersin.org
The enzyme kynureninase plays a dual role in the kynurenine pathway. olink.com It catalyzes the hydrolytic cleavage of kynurenine to produce anthranilic acid (AA) and alanine. Additionally, and with a higher preference, kynureninase acts on 3-hydroxykynurenine (3-HK) to generate 3-hydroxyanthranilic acid (3-HAA) and alanine. olink.comhmdb.ca Both AA and 3-HAA are important intermediates. taylorandfrancis.com 3-HAA, in particular, is a direct precursor in the synthesis of quinolinic acid. taylorandfrancis.comfrontiersin.org The generation of these molecules represents another significant branch in the downstream metabolism of kynurenine. taylorandfrancis.com Studies have shown that 3-HAA can generate reactive oxygen species and promote protein cross-linking, suggesting its involvement in oxidative processes. acs.org
| Metabolite | Precursor | Enzyme | Significance |
| Anthranilic Acid (AA) | L-Kynurenine | Kynureninase | An intermediate in the kynurenine pathway. |
| 3-Hydroxyanthranilic Acid (3-HAA) | 3-Hydroxykynurenine | Kynureninase | A direct precursor to quinolinic acid. frontiersin.orghmdb.ca |
Production of Xanthurenic Acid (XA) and Picolinic Acid (PA)
The kynurenine pathway of tryptophan metabolism is a complex cascade of enzymatic reactions that produces several biologically active molecules. Among these are xanthurenic acid (XA) and picolinic acid (PA), which are formed through distinct branches of this pathway.
Xanthurenic Acid (XA) Synthesis:
Xanthurenic acid is a metabolite derived from 3-hydroxykynurenine (3-HK). taylorandfrancis.comfrontiersin.org The formation of XA is catalyzed by kynurenine aminotransferases (KATs), the same family of enzymes responsible for converting kynurenine to kynurenic acid. frontiersin.orgresearchgate.net This transamination reaction is considered a significant detoxification route for 3-HK. mdpi.com The synthesis of XA is influenced by the availability of its precursor, 3-HK, and the activity of KAT enzymes. mdpi.com Deficiencies in vitamin B6, a cofactor for kynureninase, can lead to an accumulation of 3-HK and subsequently increased production and excretion of XA. oatext.comwikipedia.org
Picolinic Acid (PA) Synthesis:
Picolinic acid is synthesized from 3-hydroxyanthranilic acid (3-HAA), another downstream metabolite of the kynurenine pathway. mdpi.comnih.gov The production of PA involves the intermediate 2-amino-3-carboxymuconate semialdehyde (ACMS). taylorandfrancis.commdpi.com ACMS can be either non-enzymatically converted to quinolinic acid or enzymatically processed by 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD), also known as picolinate (B1231196) carboxylase, to form 2-aminomuconate semialdehyde, which is then metabolized to picolinic acid. taylorandfrancis.commdpi.com The enzyme ACMSD is primarily expressed in the liver and kidneys. nih.gov In glial cells and neurons, 3-HAA can also be converted to PA. mdpi.commdpi.com
The balance between the production of these metabolites is crucial, as they can have different biological activities. For instance, PA can mitigate the neurotoxic effects of quinolinic acid. mdpi.com
Interactive Data Table: Key Enzymes in XA and PA Production
| Metabolite | Precursor | Key Enzyme(s) |
| Xanthurenic Acid (XA) | 3-Hydroxykynurenine (3-HK) | Kynurenine Aminotransferases (KATs) |
| Picolinic Acid (PA) | 3-Hydroxyanthranilic Acid (3-HAA) | 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) |
Specific Sulfation Reactions and Their Influence on Kynurenine Bioactivity
Sulfation is a critical phase II detoxification reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). rcsb.orgfrontiersin.org These enzymes transfer a sulfuryl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate, thereby increasing its water solubility and facilitating its excretion. rcsb.orgfrontiersin.org While the direct sulfation of kynurenine itself is not extensively documented in the provided search results, the influence of kynurenine pathway metabolites on sulfotransferase activity is an area of emerging research.
Kynurenic acid (KYNA), a major metabolite of kynurenine, has been identified as a potent inhibitor of cytosolic sulfotransferases (SULTs). nih.govresearchgate.net Studies have shown that KYNA can inhibit several human and mouse recombinant SULTs without being a substrate for sulfation itself, indicating it acts as a bona fide inhibitor. nih.gov Specifically, KYNA demonstrates selective inhibitory effects on mouse Sult1b1 and human SULT1A1 and SULT1B1. nih.gov The inhibitory potency of KYNA on certain SULTs is comparable to or even stronger than known non-specific SULT inhibitors. nih.gov
Derivatives of KYNA have also been shown to exhibit potent and selective inhibitory effects on specific SULT isoforms. nih.gov This inhibition of sulfotransferases by kynurenine metabolites could have significant biological consequences, as SULTs are involved in the metabolism and detoxification of a wide range of endogenous compounds, including steroids, and xenobiotics. rcsb.orgresearchgate.net By inhibiting SULTs, kynurenine metabolites could potentially alter the homeostasis and biological activity of these compounds.
Inter-organ Metabolism and Distribution of Kynurenine Pathway Metabolites
The metabolism of tryptophan via the kynurenine pathway is a systemic process involving multiple organs, with significant interplay and distribution of metabolites between them. The liver is the primary site of tryptophan degradation under normal physiological conditions, accounting for approximately 90% of this process. nih.gov It contains all the necessary enzymes for the complete conversion of tryptophan to NAD+. nih.gov
However, extrahepatic tissues, including the kidneys, brain, and immune cells, also possess components of the kynurenine pathway and contribute significantly to its regulation, particularly during inflammatory conditions. nih.govphysiology.org The distribution of kynurenine pathway enzymes varies between organs, leading to organ-specific production and accumulation of different metabolites. physiology.orgjpp.krakow.pl
Liver and Kidney:
The liver and kidneys are central to kynurenine pathway metabolism. biorxiv.org The liver is the main site of kynurenine production from tryptophan, catalyzed primarily by tryptophan 2,3-dioxygenase (TDO). nih.govbiocrates.com Kynurenine is then released into circulation and can be taken up by other organs. The liver and kidneys also have high levels of other kynurenine pathway metabolites. biorxiv.org The kidneys play a crucial role in both the metabolism and excretion of kynurenine and its derivatives. jpp.krakow.pl They can take up kynurenine and 3-hydroxykynurenine from the blood and metabolize them into kynurenic acid and xanthurenic acid, respectively. jpp.krakow.pl The enzyme ACMSD, which is critical for picolinic acid synthesis, is expressed in both the liver and kidney. nih.gov
Brain and Peripheral Tissues:
While many kynurenine metabolites have limited ability to cross the blood-brain barrier (BBB), kynurenine itself can be actively transported into the brain. nih.govmq.edu.au Once in the brain, kynurenine can be metabolized by astrocytes and microglia into various neuroactive compounds. mdpi.com Astrocytes primarily produce the neuroprotective kynurenic acid, whereas microglia are the main source of the neurotoxic quinolinic acid. mq.edu.aumdpi.com This compartmentalization highlights the importance of inter-cellular and inter-organ transport in determining the neurological effects of the kynurenine pathway.
Peripheral inflammation can lead to an accumulation of kynurenine in the brain, which has been associated with various neurological and psychiatric conditions. wikipedia.org The gut microbiome also plays a role in tryptophan metabolism, influencing the availability of tryptophan for the kynurenine pathway. mq.edu.au
Interactive Data Table: Organ-Specific Features of Kynurenine Pathway Metabolism
| Organ | Key Enzymes/Metabolites | Primary Role in Kynurenine Pathway |
| Liver | Tryptophan 2,3-dioxygenase (TDO), Full enzymatic cascade to NAD+ | Primary site of tryptophan degradation and kynurenine production. nih.govbiocrates.com |
| Kidney | Kynurenine Aminotransferases (KATs), ACMSD | Metabolism of kynurenine and 3-HK; excretion of metabolites. nih.govjpp.krakow.pl |
| Brain | Kynurenine Aminotransferases (KATs) in astrocytes, Kynurenine 3-monooxygenase (KMO) in microglia | Local synthesis of neuroactive metabolites (kynurenic acid, quinolinic acid). mq.edu.aumdpi.com |
| Immune Cells | Indoleamine 2,3-dioxygenase (IDO) | Increased kynurenine production during inflammation. physiology.org |
Molecular and Cellular Mechanisms of Action of Kynurenine Sulfate Monohydrate and Its Metabolites
Receptor Interactions and Signal Transduction
The diverse effects of kynurenine (B1673888) metabolites are largely attributable to their ability to interact with multiple receptor types, including ligand-gated ion channels, nuclear receptors, and G protein-coupled receptors. These interactions trigger a cascade of intracellular events that ultimately alter cellular function.
Modulatory Effects on Glutamatergic Receptors (NMDA, AMPA, Kainate)
Kynurenic acid (KYNA) is a well-established broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for excitatory neurotransmission in the central nervous system. wikipedia.orgselleckchem.com Its antagonistic properties are most pronounced at the N-methyl-D-aspartate (NMDA) receptor, where it acts as a noncompetitive antagonist at the glycine (B1666218) co-agonist binding site. wikipedia.orgfrontiersin.orgnih.gov This action inhibits receptor activation, thereby reducing calcium influx and subsequent downstream signaling, which is thought to be the basis for its neuroprotective and anticonvulsant effects. wikipedia.orgfrontiersin.org
KYNA also demonstrates antagonistic activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, although typically at higher concentrations. wikipedia.orgselleckchem.com Research has revealed a dual, concentration-dependent action of KYNA on AMPA receptors. nih.govresearchgate.net At low concentrations (nanomolar to micromolar), KYNA can facilitate AMPA receptor responses through allosteric modulation, whereas at high concentrations (millimolar), it acts as a competitive antagonist. nih.govresearchgate.net This suggests that endogenous levels of KYNA could positively modulate excitatory synaptic transmission under certain conditions. nih.govresearchgate.net
| Receptor | Kynurenic Acid (KYNA) Action | Concentration Range | Reference |
| NMDA Receptor | Noncompetitive antagonist (at glycine site) | - | wikipedia.orgfrontiersin.orgnih.gov |
| AMPA Receptor | Competitive antagonist | Millimolar (mM) | nih.govresearchgate.net |
| Positive allosteric modulator | Nanomolar (nM) to Micromolar (µM) | nih.govresearchgate.net | |
| Kainate Receptor | Antagonist | Millimolar (mM) | wikipedia.orgselleckchem.com |
Activation and Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling
Both kynurenine (KYN) and its metabolite KYNA are recognized as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and xenobiotic metabolism. mdpi.comnih.govaai.orgresearchgate.net Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, inducing the transcription of target genes. researchgate.netnih.gov
While both KYN and KYNA can activate AhR, studies suggest that KYNA is a more potent and stable ligand. mdpi.comfrontiersin.org AhR activation by kynurenine pathway metabolites can have immunomodulatory effects, including the promotion of regulatory T cell (Treg) generation and the synergistic induction of inflammatory cytokines like Interleukin-6 (IL-6) in the presence of other inflammatory signals. mdpi.comaai.orgnih.gov There is also evidence for a positive feedback loop where KYN-mediated AhR activation can upregulate the expression of indoleamine 2,3-dioxygenase (IDO), the enzyme that catalyzes the initial step of the kynurenine pathway, thereby potentially amplifying these signaling events. nih.govnih.gov
| Metabolite | Receptor | Effect | Downstream Events | Reference |
| Kynurenine (KYN) | Aryl Hydrocarbon Receptor (AhR) | Agonist | Nuclear translocation, ARNT dimerization, XRE binding, gene transcription (e.g., IDO1, IL-6) | aai.orgnih.govnih.gov |
| Kynurenic Acid (KYNA) | Aryl Hydrocarbon Receptor (AhR) | Potent Agonist | Nuclear translocation, ARNT dimerization, XRE binding, gene transcription (e.g., CYP1A1, IL-6) | mdpi.comnih.govfrontiersin.org |
Influence on Nicotinic Acetylcholine (B1216132) Receptors (α7nAChR)
Kynurenic acid acts as an antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR). wikipedia.orgnih.govtcsedsystem.edu This inhibition has been characterized as noncompetitive and voltage-independent. jneurosci.orgnih.gov The IC₅₀ for this inhibition has been reported to be in the low micromolar range (approximately 7 µM), making α7nAChRs a potential high-affinity target for endogenous KYNA. jneurosci.orgnih.gov The antagonism of α7nAChRs by KYNA can reduce acetylcholine-mediated neurotransmission and has been implicated in the pathophysiology of central nervous system disorders. nih.govtcsedsystem.edu However, it is important to note that some controversy exists, with certain studies using intact, non-cultured preparations failing to observe a blocking effect of KYNA on α7nAChR currents, suggesting that the experimental context is critical. wikipedia.orgplos.org
Effects on Kv7 Channels
Recent research has identified M-type potassium channels, which are formed by Kv7 (KCNQ) channel subunits, as a target for kynurenic acid. Studies have shown that KYNA increases the amplitude of the M-type K+ current (IK(M)). mdpi.comnih.gov This effect was observed with an EC₅₀ value of 18.1 µM. nih.gov By activating these channels, KYNA can cause membrane hyperpolarization, leading to a decrease in the firing frequency of spontaneous action potentials in neurons. mdpi.comnih.gov This mechanism represents another pathway through which KYNA can exert its neuromodulatory and neuroprotective effects by reducing neuronal excitability.
Interactions with G protein-coupled receptor 35 (GPR35)
Kynurenic acid is an endogenous agonist for the orphan G protein-coupled receptor 35 (GPR35). wikipedia.orgnih.govcncb.ac.cn This receptor is expressed in immune cells and the gastrointestinal tract. cncb.ac.cn Activation of GPR35 by KYNA can initiate several intracellular signaling cascades. It has been shown to stimulate calcium mobilization and inositol (B14025) phosphate (B84403) production in a GPR35-dependent manner. cncb.ac.cn The signaling is mediated through G proteins, as demonstrated by the stimulation of [³⁵S]GTPγS binding, an effect that is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. cncb.ac.cn GPR35 activation by KYNA has been linked to anti-inflammatory effects and the regulation of energy homeostasis. nih.govfrontiersin.orgfrontiersin.org
Regulation of Oxidative Stress Responses
Metabolites of the kynurenine pathway play a dual and complex role in the regulation of oxidative stress. nih.gov The pathway can generate both pro-oxidant and antioxidant molecules, and the balance between these can significantly impact cellular health. fndhealth.com
One of the primary pro-oxidant metabolites is 3-hydroxykynurenine (3-HK). mdpi.comnih.gov 3-HK can generate reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, leading to oxidative damage to cellular components like DNA, proteins, and lipids. nih.govnih.govresearchgate.net This ROS generation is considered a key mechanism of 3-HK-induced neurotoxicity and can lead to apoptotic cell death. nih.govresearchgate.net Studies have shown that 3-HK can activate NAD(P)H oxidase, a major source of cellular ROS, contributing to endothelial cell apoptosis and dysfunction. ahajournals.org
In contrast, kynurenic acid (KYNA) and kynurenine itself can exhibit antioxidant properties. frontiersin.orgmdpi.com KYNA can act as a free-radical scavenger, directly neutralizing ROS and preventing oxidative damage. mdpi.comfrontiersin.org Kynurenine has been shown to decrease the production of radicals and lipid peroxidation induced by pro-oxidants. mdpi.com Furthermore, the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine is known to modulate ROS levels, although this interaction is complex, with AhR signaling being linked to both pro- and antioxidant functions. nih.govnih.gov
| Metabolite | Effect on Oxidative Stress | Mechanism | Reference |
| 3-Hydroxykynurenine (3-HK) | Pro-oxidant | Generation of reactive oxygen species (ROS); Activation of NAD(P)H oxidase | nih.govresearchgate.netahajournals.org |
| Kynurenic Acid (KYNA) | Antioxidant | Free-radical scavenger | mdpi.comfrontiersin.orgfrontiersin.org |
| Kynurenine (KYN) | Antioxidant | Decreases radical production and lipid peroxidation; Modulates ROS via AhR activation | nih.govnih.govmdpi.com |
Antioxidant Properties and Free Radical Scavenging
Several metabolites of the kynurenine pathway exhibit notable antioxidant properties, primarily through their ability to scavenge free radicals. This capacity is largely attributed to their chemical structures, which allow them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).
Kynurenic acid (KYNA) is a well-documented antioxidant. researchgate.netnih.gov It has been shown to scavenge hydroxyl radicals (•OH), superoxide anions (O₂⁻), and peroxynitrite (ONOO⁻). nih.gov Its scavenging ability is ranked as •OH = O₂⁻ > ONOO⁻. nih.gov In vitro studies using brain tissue homogenates have demonstrated that KYNA can attenuate lipid peroxidation and the formation of ROS induced by iron(II) sulfate (B86663) (FeSO₄) and 3-nitropropionic acid in a concentration-dependent manner. researchgate.netnih.gov This antioxidant function of KYNA is independent of its well-known antagonism of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors. researchgate.netnih.gov
3-Hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA) are also potent ROS scavengers. plos.orgsemanticscholar.org Their free radical scavenging activity is attributed to the presence of an aromatic hydroxyl group, which facilitates the abstraction of an electron and a hydrogen atom. plos.orgsemanticscholar.org Computational studies have shown that the hydroxyl bond dissociation enthalpy and ionization potential for 3-HK and 3-HAA are lower than those for xanthurenic acid and other phenolic antioxidants, indicating their high capacity to donate a hydrogen atom to quench free radicals. plos.orgsemanticscholar.org 3-HAA has also been shown to have anti-inflammatory and antioxidant properties, partly by inducing hemooxygenase-1, which is involved in controlling inflammation. encyclopedia.pub
Anthranilic acid (AA) is considered a secondary antioxidant, primarily acting through metal chelation rather than as a direct peroxyl radical scavenger. researchgate.net It can chelate copper (II) ions, preventing their reduction and subsequent involvement in Fenton-like reactions that generate highly reactive hydroxyl radicals. researchgate.net While it is a poor primary antioxidant, its ability to chelate transition metals makes it an effective protector against oxidative stress associated with these metals. researchgate.net Some synthetic derivatives of anthranilic acid have also shown antioxidant activity. ontosight.aiontosight.ainih.gov
Xanthurenic acid (XA) also possesses antioxidant properties related to its metal-chelating activity. jst.go.jp It can inhibit lipid peroxidation and has been shown to be a more effective antioxidant than KYNA in some assay systems. jst.go.jpmdpi.com
L-kynurenine (L-KYN) itself can act as an efficient scavenger of hydroxyl radicals and peroxynitrite. mdpi.com It has been shown to prevent oxidative damage to DNA and proteins in synthetic systems and to reduce the oxidative effects of pro-oxidants in brain homogenates. mdpi.com
Interactive Table: Antioxidant Properties of Kynurenine Metabolites
| Compound | Mechanism of Action | Scavenged Species | Key Findings |
|---|---|---|---|
| Kynurenic acid (KYNA) | Direct radical scavenging, independent of receptor antagonism. researchgate.netnih.gov | •OH, O₂⁻, ONOO⁻. nih.gov | Attenuates lipid peroxidation and ROS formation. researchgate.netnih.gov |
| 3-Hydroxykynurenine (3-HK) | H-atom donation from aromatic hydroxyl group. plos.orgsemanticscholar.org | ROS. plos.org | Potent ROS scavenger. plos.orgsemanticscholar.org |
| 3-Hydroxyanthranilic acid (3-HAA) | H-atom donation from aromatic hydroxyl group, induction of hemooxygenase-1. plos.orgsemanticscholar.orgencyclopedia.pub | ROS. plos.orgsemanticscholar.org | Potent ROS scavenger with anti-inflammatory properties. plos.orgsemanticscholar.orgencyclopedia.pub |
| Anthranilic acid (AA) | Metal chelation (secondary antioxidant). researchgate.net | - | Prevents metal-induced •OH production. researchgate.net |
| Xanthurenic acid (XA) | Metal chelation. jst.go.jp | - | Inhibits lipid peroxidation. jst.go.jp |
| L-Kynurenine (L-KYN) | Direct radical scavenging. mdpi.com | •OH, ONOO⁻. mdpi.com | Prevents DNA and protein oxidative damage. mdpi.com |
Pro-oxidant Effects and Reactive Oxygen Species (ROS) Generation
Paradoxically, some kynurenine pathway metabolites can also exhibit pro-oxidant effects, contributing to oxidative stress through the generation of ROS. This dual role often depends on the specific metabolite, its concentration, and the cellular environment.
3-Hydroxykynurenine (3-HK) is a notable pro-oxidant. It can auto-oxidize to produce hydrogen peroxide (H₂O₂) and hydroxyl radicals, leading to cellular damage. mdpi.com This process is implicated in the pathology of neurodegenerative diseases. mdpi.com In endothelial cells, 3-HK has been shown to induce ROS formation in a manner dependent on NAD(P)H oxidase, an enzyme complex that generates superoxide radicals. ahajournals.org This 3-HK-induced oxidative stress can lead to endothelial cell apoptosis and dysfunction. ahajournals.org
Xanthurenic acid (XA) can also act as a pro-oxidant, particularly in the presence of transition metals like iron. nih.govresearchgate.net It can form complexes with iron and stimulate the autooxidation of ferrous ions (Fe²⁺), leading to the generation of reactive oxygen species. nih.govresearchgate.net This pro-oxidant activity is dependent on the hydroxyl group at the 8-position of its quinoline (B57606) structure, which is essential for binding iron. nih.govresearchgate.net
Kynurenic acid (KYNA) , while primarily an antioxidant, can exhibit pro-oxidant properties under certain conditions, particularly at high concentrations. preprints.org At these levels, it may disrupt mitochondrial function and promote the production of free radicals. preprints.org
The pro-oxidant activity of these metabolites highlights the delicate balance within the kynurenine pathway, where shifts in metabolite concentrations can tip the scale from a protective antioxidant state to a damaging pro-oxidant one.
Immunomodulatory Mechanisms
The kynurenine pathway plays a critical role in regulating immune responses. nih.gov This immunomodulatory function is mediated by the depletion of tryptophan, an essential amino acid for T-cell proliferation, and by the direct actions of kynurenine and its downstream metabolites on various immune cells. frontiersin.org
Effects on T-Cell Proliferation and Differentiation
Kynurenine and its metabolites have profound effects on T-cell function. High concentrations of L-kynurenine can inhibit T-cell proliferation and induce T-cell apoptosis. mdpi.comnih.gov The depletion of local tryptophan by the enzyme IDO is a primary mechanism for inhibiting T-cell proliferation and activity.
Several kynurenine metabolites directly impact T cells. 3-Hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA) have been shown to inhibit T-lymphocyte proliferation, an effect accompanied by significant T-cell death. arvojournals.org These metabolites are believed to contribute to the immunosuppressive effects of IDO. arvojournals.org Furthermore, the accumulation of tryptophan metabolites can promote the conversion of naïve CD4+CD25- T cells into a regulatory phenotype. arvojournals.org
Kynurenine and its derivatives can also act as agonists for the aryl hydrocarbon receptor (AhR), a transcription factor involved in immune regulation. nih.gov Activation of AhR can contribute to the immunosuppressive effects of the kynurenine pathway. nih.gov
Regulation of Inflammatory Cytokine Production
The kynurenine pathway is intricately linked with the production of inflammatory cytokines. The activation of the pathway is often induced by pro-inflammatory cytokines such as IFN-γ, tumor necrosis factor (TNF), and interleukins (IL-1, IL-6). mdpi.com In turn, the metabolites of the kynurenine pathway can regulate the production of these cytokines, often creating a negative feedback loop to suppress immune activation. mdpi.com
Several studies have demonstrated that altered cytokine levels are associated with dysregulation of kynurenine metabolism in a variety of diseases. nih.gov The expression of key enzymes in the pathway, such as IDO and kynurenine 3-monooxygenase (KMO), can be increased by pro-inflammatory stimuli. nih.gov
Kynurenic acid (KYNA) has been shown to inhibit the in vivo transformation of microglia into activated forms and to reduce blood IL-6 levels. mdpi.com This suggests that KYNA can exert anti-inflammatory effects by modulating cytokine production. mdpi.com
Impact on Mitochondrial Function and Cellular Energy Metabolism
Metabolites of the kynurenine pathway can significantly impact mitochondrial function and cellular energy metabolism. This is a critical aspect of their biological activity, as mitochondria are central to ATP production, redox signaling, and cell survival.
3-Hydroxykynurenine (3-HK) can impair mitochondrial function. At elevated concentrations, it has been shown to decrease intracellular NAD⁺ levels and mitochondrial membrane potential in cultured glial cells. mdpi.com The depletion of NAD⁺, an essential cofactor for mitochondrial ATP production, can trigger a cellular energy crisis. mdpi.com Furthermore, 3-HK can induce mitochondrial cytochrome c release, a key step in the intrinsic pathway of apoptosis. ahajournals.org
The enzyme kynurenine 3-monooxygenase (KMO) , which produces 3-HK, is located in the outer mitochondrial membrane. nih.gov Overexpression of KMO can influence mitochondrial dynamics by regulating the phosphorylation of Drp1, a protein involved in mitochondrial fission. nih.gov Knockdown of the KMO gene can lead to distorted mitochondrial shape and an increased number of mitochondria with reduced respiratory activity. nih.gov
Kynurenic acid (KYNA) has also been implicated in the regulation of cellular energy metabolism. Interference with cellular energy production, such as through the inhibition of glucose utilization, can lead to a decrease in the synthesis of KYNA in brain slices. nih.gov Conversely, compounds like pyruvate (B1213749) and lactate (B86563) can reverse this effect, suggesting a close link between energy metabolism and KYNA production. nih.gov Recent evidence also suggests that KYNA can act as a signaling molecule to control energy balance through the GPR35 and AMPK signaling pathways, stimulating lipid metabolism and thermogenesis. nih.gov
The kynurenine pathway ultimately leads to the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) , a critical molecule for cellular energy metabolism. frontiersin.org However, overactivation of the pathway can paradoxically lead to local NAD⁺ depletion, as seen with high levels of 3-HK. mdpi.com This highlights the complex and context-dependent effects of the kynurenine pathway on cellular bioenergetics.
Interactive Table: Impact of Kynurenine Metabolites on Mitochondrial Function
| Metabolite/Enzyme | Effect on Mitochondria | Mechanism |
|---|---|---|
| 3-Hydroxykynurenine (3-HK) | Impaired function, decreased membrane potential, cytochrome c release. mdpi.comahajournals.org | Depletion of NAD⁺, induction of apoptosis. mdpi.com |
| Kynurenine 3-monooxygenase (KMO) | Regulation of mitochondrial dynamics. nih.gov | Interaction with Drp1, influencing fission. nih.gov |
| Kynurenic acid (KYNA) | Linked to cellular energy status, can regulate energy expenditure. nih.govnih.gov | Synthesis is dependent on energy metabolism; can activate GPR35 and AMPK pathways. nih.govnih.gov |
| Kynurenine Pathway (overall) | De novo synthesis of NAD⁺. frontiersin.org | Provides a precursor for NAD⁺, essential for mitochondrial redox reactions. frontiersin.org |
NAD+ Synthesis and Energy Homeostasis
Kynurenine and its downstream metabolites are integral to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy homeostasis. nih.govwikipedia.orgwikipathways.org The kynurenine pathway is the primary route for the catabolism of the essential amino acid tryptophan, with over 95% of tryptophan that is not used for protein synthesis being funneled into this pathway, ultimately leading to the production of NAD+. mdpi.comcpn.or.kr This makes the kynurenine pathway the sole de novo source of NAD+ in the body. nih.gov
The synthesis of NAD+ via the kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to L-kynurenine. u-szeged.hu Through a series of enzymatic reactions, kynurenine is metabolized to quinolinic acid. nih.gov Quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN) by the enzyme quinolate phosphoribosyltransferase (QPRT). nih.gov NaMN is subsequently adenylylated to form nicotinic acid adenine dinucleotide (NaAD+), which is finally converted to NAD+. wikipathways.org
The intricate relationship between the kynurenine pathway and NAD+ synthesis is highlighted in various physiological and pathological states. For instance, in conditions of chronic inflammation, the induction of enzymes in the kynurenine pathway can increase the production of NAD+. aginganddisease.org
Table 1: Key Enzymes and Metabolites in the Kynurenine Pathway Leading to NAD+ Synthesis
| Metabolite/Enzyme | Role in the Pathway |
|---|---|
| Tryptophan | The essential amino acid precursor for the kynurenine pathway. |
| Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | Rate-limiting enzymes that catalyze the conversion of tryptophan to N-formylkynurenine. cambridge.org |
| Kynurenine Formamidase | Hydrolyzes N-formylkynurenine to L-kynurenine. u-szeged.hu |
| Kynurenine | A central metabolite in the pathway. |
| Kynurenine 3-monooxygenase (KMO) | Converts kynurenine to 3-hydroxykynurenine. cambridge.org |
| Kynureninase | Catalyzes the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid. |
| 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) | Converts 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconate-semialdehyde. |
| Quinolinic Acid | An important intermediate that is a direct precursor to NAD+ synthesis. nih.gov |
| Quinolate Phosphoribosyltransferase (QPRT) | Converts quinolinic acid to nicotinic acid mononucleotide (NaMN). nih.gov |
| NAD+ | The final product of the de novo synthesis pathway, a crucial coenzyme for cellular energy metabolism. nih.govwikipedia.orgwikipathways.org |
Mitochondrial Oxidative Phosphorylation Impairment
Emerging evidence suggests a direct link between elevated levels of L-kynurenine and the impairment of mitochondrial oxidative phosphorylation (OXPHOS). Studies in murine skeletal muscle have demonstrated that an increase in plasma L-kynurenine can lead to deficits in mitochondrial respiration. frontiersin.orgnih.gov This impairment appears to be an early event, preceding the development of muscle atrophy. frontiersin.orgnih.gov
In a pilot study, mice fed a diet supplemented with L-kynurenine for 10 weeks exhibited significant increases in plasma L-kynurenine levels. frontiersin.org While this did not result in changes in muscle size or function within the study period, it did lead to impairments in mitochondrial OXPHOS in the muscle tissue. frontiersin.orgnih.gov This suggests that metabolic derangements within the mitochondria are an initial consequence of elevated kynurenine. frontiersin.org
Further in vitro research using cultured muscle cells has corroborated these findings, showing that treatment with L-kynurenine can increase mitochondrial reactive oxygen species (ROS) and impair mitochondrial respiration. frontiersin.org The mechanism behind this impairment may involve an increased conductance throughout the mitochondrial oxidative phosphorylation process, where a lower conductance is indicative of impaired mitochondrial energetics. frontiersin.org The accumulation of kynurenine and its metabolites can contribute to mitochondrial dysfunction, including impairments in OXPHOS. u-szeged.hu
These findings highlight a potentially detrimental role of elevated kynurenine on mitochondrial health, which is critical for cellular energy production. The malfunction of the oxidative phosphorylation process can lead to increased production of free radicals, resulting in oxidative stress, lipid peroxidation, DNA damage, and ultimately, cell death. mdpi.com
Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine)
The kynurenine pathway and its metabolites can significantly modulate various neurotransmitter systems, including the serotonergic and dopaminergic systems. nih.gov This interaction is complex, with both direct and indirect effects being reported. nih.gov
The kynurenine pathway is the major catabolic route for tryptophan, the precursor for the neurotransmitter serotonin. cpn.or.kr While a small percentage of tryptophan is converted to serotonin, the vast majority is metabolized down the kynurenine pathway. cpn.or.kr This creates an inherent link between the two pathways, where an upregulation of the kynurenine pathway, for instance during inflammation, can potentially limit the availability of tryptophan for serotonin synthesis. nih.gov
Beyond this precursor relationship, metabolites of the kynurenine pathway can directly interact with neurotransmitter systems. For example, some kynurenine derivatives have been shown to impair the metabolism of aldehydes, such as 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) and 5-hydroxyindoleacetaldehyde (5-HIAL), which are produced during the catabolism of dopamine (B1211576) and serotonin, respectively. nih.gov This inhibition of aldehyde dehydrogenase (ALDH) activity can lead to the accumulation of these potentially neurotoxic aldehydes. nih.govnih.gov
Furthermore, kynurenine metabolites can influence glutamatergic neurotransmission, which in turn can impact dopaminergic and serotonergic systems. nih.gov For instance, kynurenic acid, a metabolite of kynurenine, is an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which can modulate the release and activity of dopamine and other neurotransmitters. nih.gov
Computational models have been developed to investigate the interplay between dopamine, serotonin, and kynurenine metabolism, particularly under conditions of stress. nih.govplos.org These models suggest that elevated levels of stress hormones can shift tryptophan metabolism towards the kynurenine pathway, potentially leading to an increased risk of neurotoxicity through the accumulation of DOPAL and 5-HIAL. nih.govplos.org
Effects on Gene Expression (e.g., c-fos, CYP1A1)
Kynurenine and its metabolites can influence the expression of various genes, including immediate early genes like c-fos and genes involved in xenobiotic metabolism such as CYP1A1.
Systemic administration of L-kynurenine sulfate has been shown to decrease the number of c-Fos-immunopositive cells in specific brain regions of mice, namely the dorsal part of the striatum and the CA1 pyramidal cell layer of the hippocampus. nih.gov The c-Fos protein is a product of the immediate early gene c-fos and is often used as a marker for neuronal activity. nih.gov A reduction in c-Fos expression suggests that L-kynurenine sulfate administration can alter basal neuronal activity in these brain areas. nih.gov The transcription of c-fos is linked to increases in intracellular calcium, and its product, the c-Fos protein, can mediate long-term cellular responses. nih.gov
The influence of kynurenine on gene expression is also mediated through the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. aai.org Kynurenine itself has been identified as an endogenous agonist for the AHR. mdpi.comaai.org Upon binding to kynurenine, the AHR translocates to the nucleus, where it can modulate the expression of target genes. researchgate.net One of the well-known target genes of the AHR is CYP1A1 (Cytochrome P450, family 1, subfamily A, polypeptide 1). physiology.org The activation of the AHR by ligands can lead to the induction of CYP1A1 expression. physiology.org This interaction highlights a role for kynurenine in regulating the expression of genes involved in metabolic and detoxification processes. physiology.org
Table 2: Effects of L-Kynurenine Sulfate on c-Fos Expression in the Mouse Brain
| Brain Region | Effect on c-Fos Immunopositivity | Reference |
|---|---|---|
| Dorsal Striatum | Decrease | nih.gov |
| CA1 Pyramidal Cell Layer of the Hippocampus | Decrease | nih.gov |
Influence on Cellular Phenotypes (e.g., Stemness, Osteogenic Differentiation in Mesenchymal Stromal Cells)
L-kynurenine has been shown to exert a significant influence on the phenotype of certain cell types, particularly mesenchymal stromal cells (MSCs). Research has demonstrated that L-kynurenine can enhance the "stemness" and promote the osteogenic differentiation of human bone marrow-derived MSCs (hBMSCs). mdpi.comnih.govnih.gov
In vitro studies have shown that treatment of hBMSCs with L-kynurenine leads to an increase in the expression of key stemness-related genes, including NANOG, OCT-4, and SOX2. researchgate.net Furthermore, flow cytometry analysis has revealed a higher percentage of cells positive for the early stem cell marker SSEA-4 in L-kynurenine-treated cultures. researchgate.net Functionally, L-kynurenine treatment has been observed to increase the colony-forming ability and migration capacity of hBMSCs. researchgate.net
With regard to differentiation, L-kynurenine has been found to specifically enhance the osteogenic potential of hBMSCs. mdpi.comnih.govnih.gov This is evidenced by an increased deposition of calcified matrix, as detected by Alizarin Red S staining, and an upregulation of the mRNA levels of osteogenic markers such as osteopontin (B1167477) (Opn) and osteocalcin (B1147995) (Ocn). researchgate.netnih.gov Interestingly, L-kynurenine did not appear to affect the adipogenic differentiation of these cells, suggesting a specific role in promoting the osteoblastic lineage. nih.gov
In vivo experiments have further supported these findings. The administration of L-kynurenine in a mouse model with surgically created bone defects was shown to accelerate bone healing compared to a control group. nih.govnih.govresearchgate.net These results suggest that L-kynurenine, as a major metabolite of L-tryptophan, may be involved in the signaling pathways that maintain the stem cell properties of MSCs and promote bone regeneration. nih.govnih.govresearchgate.net
Table 3: Summary of L-Kynurenine's Effects on Human Bone Marrow-Derived Mesenchymal Stromal Cells (hBMSCs) In Vitro
| Parameter | Effect of L-Kynurenine Treatment | Reference |
|---|---|---|
| Stemness | ||
| NANOG, OCT-4, SOX2 gene expression | Increased | researchgate.net |
| SSEA-4 positive cells | Increased | researchgate.net |
| Colony-forming ability | Increased | researchgate.net |
| Migration ability | Increased | researchgate.net |
| Differentiation | ||
| Osteogenic differentiation (calcified matrix deposition) | Increased | researchgate.netnih.gov |
| Opn and Ocn mRNA levels | Increased | researchgate.netnih.gov |
| Adipogenic differentiation | No change | nih.gov |
Physiological and Pathophysiological Roles of Kynurenine Sulfate Monohydrate and Kynurenine Pathway Metabolites
Role in Neurodevelopment and Brain Function
The kynurenine (B1673888) pathway plays a crucial and dynamic role throughout neurodevelopment. The developing brain in rodents and non-human primates exhibits significantly higher concentrations of neuroactive kynurenines compared to the adult brain. nih.gov Metabolites of the kynurenine pathway are instrumental in fundamental neurodevelopmental processes, including neurogenesis, neuronal migration, axon guidance, and synapse formation. researchgate.net This influence is largely mediated by the opposing actions of two key metabolites: the neuroprotective kynurenic acid (KYNA) and the neurotoxic quinolinic acid (QUIN). researchgate.net
KYNA, an antagonist of the N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors, is crucial for modulating glutamatergic neurotransmission, a system vital for synaptic plasticity and cognitive functions. nih.govnih.gov Elevated levels of KYNA during the perinatal period have been shown in animal models to lead to long-lasting biochemical and behavioral deficits in adulthood, potentially contributing to the pathophysiology of psychiatric disorders with a developmental origin, such as schizophrenia. nih.govnih.gov
Conversely, environmental factors like maternal infection and stress during pregnancy can activate the kynurenine pathway, leading to an imbalance in its metabolites. researchgate.netmdpi.com Maternal immune activation can increase the production of pro-inflammatory cytokines, which in turn upregulate the enzyme indoleamine 2,3-dioxygenase (IDO), shifting tryptophan metabolism towards the kynurenine pathway. mdpi.com This can result in altered brain development and an increased risk for neurodevelopmental disorders such as autism spectrum disorder and schizophrenia. mdpi.comresearchgate.net Early-life modulation of the kynurenine pathway can cause lasting changes in the expression of critical neurodevelopmental proteins and NMDA receptor composition, potentially leading to impaired social behavior and cognitive function later in life. gla.ac.uk
Involvement in Neurodegenerative Disorders
Dysregulation of the kynurenine pathway is a significant contributing factor to the pathogenesis of several neurodegenerative diseases. An imbalance favoring the production of neurotoxic metabolites over neuroprotective ones can exacerbate neuronal damage and contribute to disease progression. journaltxdbu.com
In Alzheimer's disease (AD), the kynurenine pathway is overactivated, contributing to the characteristic neuropathology. nih.govcapes.gov.br The accumulation of amyloid-β (Aβ) peptide, a hallmark of AD, stimulates the production of the neurotoxin quinolinic acid (QUIN) by microglia. tandfonline.com QUIN is an agonist of the NMDA receptor and can induce excitotoxicity, leading to neuronal damage and death. journaltxdbu.com Furthermore, QUIN has been found to co-localize with hyperphosphorylated tau within cortical neurons in the AD brain. nih.govnih.gov Research has demonstrated that QUIN can directly induce tau phosphorylation at residues found in the neurofibrillary tangles of AD brains, a process that can be blocked by the NMDA receptor antagonist memantine. nih.govcapes.gov.br This suggests that QUIN plays a direct role in the formation of one of the key pathological features of AD. plos.orgmq.edu.au
Moreover, studies have shown a shift in the kynurenine pathway towards increased production of kynurenic acid (KYNA) in the cerebrospinal fluid (CSF) of individuals with AD. nih.gov While KYNA is generally considered neuroprotective, excessively high concentrations can impair glutamatergic signaling, which is essential for learning and memory. bohrium.com Meta-analyses have revealed altered levels of several kynurenine pathway metabolites in both the CSF and peripheral blood of AD patients, indicating a systemic dysregulation of this pathway. frontiersin.orgnih.gov
Table 1: Research Findings on Kynurenine Pathway Metabolites in Alzheimer's Disease
| Metabolite | Finding | Implication | Reference(s) |
| Quinolinic Acid (QUIN) | Increased production by microglia stimulated by Amyloid-β. Co-localization with hyperphosphorylated tau. Induces tau phosphorylation. | Contributes to excitotoxicity, neuronal damage, and the formation of neurofibrillary tangles. | nih.govcapes.gov.brtandfonline.com |
| Kynurenic Acid (KYNA) | Increased levels in cerebrospinal fluid. | Potential impairment of glutamatergic signaling and cognitive function. | nih.gov |
| Tryptophan (TRP) | Decreased levels in peripheral blood. | Indicates a shift towards the kynurenine pathway. | frontiersin.orgnih.gov |
| 3-Hydroxykynurenine (3-HK) | Decreased levels in cerebrospinal fluid. | Suggests complex alterations in the downstream metabolism of kynurenine. | nih.gov |
The kynurenine pathway is also implicated in the pathogenesis of Parkinson's disease (PD), a disorder characterized by the progressive loss of dopaminergic neurons. tandfonline.comnih.gov Neuroinflammation in PD leads to a disruption of the kynurenine pathway, favoring the production of the neurotoxic QUIN and reducing the neuroprotective KYNA. tandfonline.comnih.gov This imbalance exacerbates excitotoxicity and amplifies the inflammatory response, contributing to the neurodegenerative process. tandfonline.comnih.gov
Metabolites such as 3-hydroxykynurenine (3-HK) can also contribute to oxidative stress, a key factor in the death of dopaminergic neurons. nih.gov Studies have reported elevated levels of kynurenine and a higher kynurenine-to-tryptophan ratio in the serum and CSF of PD patients, suggesting an upregulation of the pathway. nih.gov Furthermore, alterations in the levels of kynurenine metabolites have been observed in PD patients treated with L-DOPA, which may contribute to treatment-related complications like dyskinesia. nih.gov The modulation of the kynurenine pathway, for instance by inhibiting the enzyme kynurenine-3-monooxygenase (KMO) to shift metabolism towards the production of KYNA, is being explored as a potential therapeutic strategy for PD. mdpi.commdpi.com
Table 2: Research Findings on Kynurenine Pathway Metabolites in Parkinson's Disease
| Metabolite/Enzyme | Finding | Implication | Reference(s) |
| Quinolinic Acid (QUIN) | Increased levels. | Exacerbates excitotoxicity and inflammation. | tandfonline.comnih.gov |
| Kynurenic Acid (KYNA) | Decreased levels. | Reduced neuroprotection against excitotoxicity. | tandfonline.comnih.gov |
| 3-Hydroxykynurenine (3-HK) | Elevated levels in CSF. | Contributes to oxidative stress and neuronal damage. | nih.gov |
| Kynurenine (KYN) | Elevated levels in serum and CSF. | Indicates upregulation of the kynurenine pathway. | nih.gov |
| Kynurenine-3-monooxygenase (KMO) | Inhibition promotes KYNA production. | Potential therapeutic target to enhance neuroprotection. | mdpi.com |
In Huntington's disease (HD), an inherited neurodegenerative disorder, dysfunction of the kynurenine pathway also plays a role in its pathogenesis. A meta-analysis has shown significantly lower blood levels of tryptophan in HD patients compared to controls, suggesting an increased catabolism through the kynurenine pathway. frontiersin.org The neurotoxic metabolites 3-HK and QUIN are believed to contribute to the neuronal cell death observed in HD. bohrium.com Inhibitors of the enzyme KMO have been shown to attenuate neurodegeneration in animal models of HD, highlighting the therapeutic potential of targeting this pathway. bohrium.com
Multiple sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the CNS, and the kynurenine pathway is increasingly recognized as a key player in its pathology. frontiersin.orgmdpi.com The pathway is activated by inflammatory cytokines, which are abundant in the MS brain, leading to an altered profile of kynurenine metabolites. frontiersin.orgfrontiersin.org In the early, inflammatory stages of MS, there may be an initial increase in neuroprotective metabolites like KYNA. frontiersin.org However, as the disease progresses, chronic activation of the pathway can lead to an accumulation of neurotoxic metabolites such as QUIN and 3-HK, which contribute to microglia activation, glutamate (B1630785) excitotoxicity, oxidative stress, and mitochondrial damage, ultimately leading to neuroaxonal damage. mdpi.comfrontiersin.org
The enzymes of the kynurenine pathway, particularly IDO-1 and tryptophan 2,3-dioxygenase (TDO), are upregulated in response to inflammation in MS. frontiersin.org Kynurenine itself can modulate immune cell function, potentially contributing to the periodic remissions seen in the disease. mdpi.comnih.gov The dysregulation of this pathway, therefore, represents a link between the inflammatory and neurodegenerative aspects of MS. mdpi.com
Mechanisms in Huntington's Disease
Contributions to Neuropsychiatric Disorders
The kynurenine pathway is deeply involved in the pathophysiology of major neuropsychiatric disorders, including depression, schizophrenia, and anxiety disorders. cpn.or.krnih.govnih.gov Inflammation-induced activation of the kynurenine pathway is a key mechanism by which stress and immune system dysregulation can lead to psychiatric symptoms. wikipedia.orgbohrium.com
In major depressive disorder, there is evidence of a shift in tryptophan metabolism away from serotonin (B10506) synthesis and towards the kynurenine pathway. mdpi.comnih.gov This can be triggered by pro-inflammatory cytokines that activate the IDO enzyme. nih.gov Some studies have found that the ratio of kynurenine to tryptophan is elevated in depressed patients, and that levels of neurotoxic metabolites like QUIN are increased, while neuroprotective metabolites like KYNA may be decreased. researchgate.netucla.edu
In schizophrenia, a key finding is the elevated level of KYNA in the CSF and post-mortem brain tissue. nih.govresearchgate.net Since KYNA is an antagonist at NMDA and α7nACh receptors, its overproduction could lead to the hypofunction of glutamatergic and cholinergic neurotransmission, which is thought to be a core feature of the cognitive deficits and negative symptoms of schizophrenia. nih.govresearchgate.net This increase in KYNA may result from reduced activity of the KMO enzyme, which would shunt kynurenine metabolism towards the KYNA-producing branch of the pathway. wikipedia.orgnih.gov
In anxiety disorders, stress and inflammation can also lead to an imbalance in the kynurenine pathway. nih.govkorea.ac.kr The resulting tryptophan catabolites can act as endogenous anxiogenics or anxiolytics, and their effects on the NMDA receptor system and neuroinflammation can contribute to the development and maintenance of anxiety. nih.govkorea.ac.krresearchgate.net
Mechanisms in Depression and Mood Disorders
The activation of the kynurenine pathway is a key mechanism through which inflammation is thought to induce depression. nih.gov Pro-inflammatory cytokines, often elevated during stress and in major depressive disorder (MDD), activate the enzyme indoleamine 2,3-dioxygenase (IDO), which shifts tryptophan metabolism away from serotonin synthesis and towards the kynurenine pathway. tandfonline.com This can lead to reduced serotonin availability, which is implicated in the monoamine hypothesis of depression. tandfonline.com
However, the primary driver of depressive symptoms may be the imbalance between neurotoxic and neuroprotective metabolites of the kynurenine pathway. publisherspanel.com Metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) are known to have neurotoxic effects, while kynurenic acid (KYNA) is considered neuroprotective. tandfonline.com In depression, there is often a shift towards the production of these neurotoxic compounds. mdpi.com This imbalance can contribute to the hippocampal atrophy observed in chronic depression. tandfonline.com
Stress can increase the permeability of the blood-brain barrier, allowing for greater passage of kynurenine pathway metabolites into the central nervous system. publisherspanel.com While about 60% of kynurenine (KYN) in the central nervous system originates from the periphery, the rest is produced locally. publisherspanel.com Research has indicated that in MDD, there may be decreased peripheral levels of tryptophan, kynurenine, and kynurenic acid, leading to a potential increase in the activity of the neurotoxic quinolinic acid arm. sci-hub.se Conversely, some brain studies in depression have shown increased levels of enzymes that produce kynurenic acid and decreased quinolinic acid, suggesting a more complex, region-specific dysregulation. sci-hub.se
| Key Findings in Depression and Mood Disorders | Reference |
| Inflammation-induced activation of the kynurenine pathway is a mechanism for depression. | nih.gov |
| Pro-inflammatory cytokines shift tryptophan metabolism from serotonin to the kynurenine pathway. | tandfonline.com |
| An imbalance between neurotoxic (3-HK, QUIN) and neuroprotective (KYNA) metabolites is a key factor. | tandfonline.compublisherspanel.com |
| Stress can increase blood-brain barrier permeability to kynurenine metabolites. | publisherspanel.com |
| Peripheral blood in depression shows decreased tryptophan, kynurenine, and kynurenic acid. | sci-hub.se |
| Some brain regions in depression show increased kynurenic acid production and decreased quinolinic acid. | sci-hub.se |
Dysregulation in Schizophrenia Spectrum Disorders
The kynurenine pathway is also heavily implicated in the pathophysiology of schizophrenia spectrum disorders, particularly concerning cognitive symptoms. nih.gov Evidence suggests that both increased and decreased levels of kynurenine metabolites can negatively impact cognitive function in individuals with schizophrenia. nih.gov
A notable finding in schizophrenia is the elevated level of kynurenic acid (KYNA) in the cerebrospinal fluid (CSF). scielo.br KYNA is an antagonist at N-methyl-D-aspartate (NMDA) receptors and a negative allosteric modulator at alpha7-nicotinic acetylcholine receptors, both of which are crucial for cognitive processes. uio.nocpn.or.kr This increase in central KYNA may be a consequence of inflammation-related increases in its precursor, kynurenine. cpn.or.kr
Studies have observed dysregulation of the kynurenine pathway even in the early stages of psychosis. researchgate.net In antipsychotic-naïve, first-episode psychosis patients, levels of tryptophan, kynurenine, kynurenic acid, and anthranilic acid were found to be significantly reduced in blood samples. nih.gov Levels of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) were also somewhat lower. nih.gov However, a meta-analysis revealed higher kynurenine levels in the CSF and lower plasma kynurenine levels in individuals with schizophrenia. researchgate.net This highlights the potential of kynurenine pathway metabolites as peripheral biomarkers for central nervous system dysfunction in this disorder. researchgate.net
| Key Findings in Schizophrenia Spectrum Disorders | Reference |
| Dysregulation of the kynurenine pathway is linked to cognitive deficits. | nih.gov |
| Cerebrospinal fluid levels of kynurenic acid (KYNA) are elevated. | scielo.br |
| Early psychosis is associated with reduced blood levels of several kynurenine pathway metabolites. | nih.gov |
| Meta-analysis shows higher CSF kynurenine and lower plasma kynurenine. | researchgate.net |
| Kynurenine pathway metabolites are potential biomarkers for brain dysfunction in schizophrenia. | researchgate.net |
Implications for Bipolar Disorder and Other Conditions
In bipolar disorder (BD), there is growing evidence for the dysregulation of the kynurenine pathway. nih.gov Interactions between the immune system and kynurenine metabolism are thought to contribute to the neurobiology of BD. nih.gov A meta-analysis revealed that individuals with BD have lower peripheral blood levels of tryptophan, kynurenine, kynurenic acid, and xanthurenic acid compared to healthy controls. nih.gov
The balance between the neurotoxic and neuroprotective branches of the pathway appears to be a key factor. cambridge.org For instance, lower ratios of kynurenic acid to kynurenine and kynurenic acid to quinolinic acid have been observed in individuals with BD. nih.gov The specific alterations in kynurenine metabolites may also vary depending on the mood state. Individuals in a manic episode have shown the most significant reductions in tryptophan levels, while those in a depressive phase exhibit more pronounced decreases in kynurenic acid levels. nih.gov Furthermore, lower levels of kynurenic acid have been noted in both manic and depressive states. nih.gov
Role in Inflammatory and Autoimmune Diseases
The kynurenine pathway is a critical regulator of immune responses and is deeply involved in the pathogenesis of inflammatory and autoimmune diseases. mdpi.com Activation of this pathway is often induced by pro-inflammatory mediators. mdpi.com
Mechanisms in Systemic Inflammation
During inflammatory conditions, the catabolism of tryptophan through the kynurenine pathway is significantly upregulated. frontiersin.orgnih.gov Pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor (TNF), and interleukins (IL-1, IL-6) are potent activators of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key rate-limiting enzyme in the pathway. mdpi.comresearchgate.net This activation leads to the production of various kynurenine metabolites. frontiersin.org
The kynurenine pathway plays a dual role in inflammation. While its activation is triggered by inflammation, it also serves as a negative feedback loop to suppress the immune response. mdpi.com Kynurenine itself can promote the differentiation of regulatory T cells (Tregs) while inhibiting the generation of pro-inflammatory Th17 cells. frontiersin.org Metabolites like kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid can suppress the immune response by inducing apoptosis in Th1 cells. cpn.or.kr Kynurenic acid can also exert anti-inflammatory effects by inhibiting monocytes and macrophages and promoting the production of the anti-inflammatory cytokine IL-22 through the aryl hydrocarbon receptor (AhR) signaling pathway. mdpi.com
| Key Mechanisms in Systemic Inflammation | Reference |
| Pro-inflammatory cytokines (IFN-γ, TNF, IL-1, IL-6) activate the kynurenine pathway. | mdpi.comresearchgate.net |
| The pathway acts as a negative feedback loop to suppress immune activation. | mdpi.com |
| Kynurenine promotes regulatory T cell differentiation and suppresses Th17 cells. | frontiersin.org |
| Certain metabolites induce apoptosis in pro-inflammatory Th1 cells. | cpn.or.kr |
| Kynurenic acid has anti-inflammatory effects mediated by the AhR pathway. | mdpi.com |
Involvement in Specific Infectious Pathologies (e.g., Leprosy, COVID-19)
The kynurenine pathway is significantly implicated in the immunopathophysiology of infectious diseases like leprosy and COVID-19. frontiersin.orgnih.gov In both conditions, an increase in pro-inflammatory mediators can enhance the activity of IDO1, leading to the production of neuroactive kynurenine metabolites. frontiersin.org
In severe COVID-19, a "cytokine storm" leads to an inflammatory state that activates the kynurenine pathway. frontiersin.org Studies have shown increased serum or plasma levels of kynurenine and its metabolites, quinolinic acid and kynurenic acid, in COVID-19 patients. nih.gov An elevated ratio of kynurenic acid to kynurenine has been associated with increased disease severity in male patients. nih.gov The neuroactive metabolites generated during this process may contribute to peripheral nerve damage. researchgate.net Furthermore, the neuroinflammation resulting from kynurenine pathway activation may be linked to the high incidence of depressive symptoms in COVID-19 patients. mdpi.com
In leprosy, an infectious disease caused by Mycobacterium leprae, the kynurenine pathway is also activated, particularly during inflammatory episodes known as reactional episodes. frontiersin.org This activation can contribute to the peripheral nerve damage characteristic of the disease. researchgate.net
Contribution to Autoimmune Conditions (e.g., Rheumatoid Arthritis)
Alterations in tryptophan metabolism via the kynurenine pathway have been described in several chronic inflammatory and autoimmune diseases, including rheumatoid arthritis (RA). nih.govbmj.com In RA, elevated levels of pro-inflammatory cytokines like TNF are thought to activate IDO, leading to changes in tryptophan metabolism. nih.gov
High serum levels of kynurenine or a high kynurenine-to-tryptophan ratio have been found to correlate with disease activity in patients with RA. bmj.com Similarly, high levels of kynurenine in the synovial fluid of RA patients are associated with inflammatory markers. bmj.com Research has shown that in RA, there is an elevated level of the neurotoxic metabolite quinolinic acid and a decreased level of the neuroprotective metabolite kynurenic acid. bmj.com The abundance of quinolinic acid positively correlates with inflammation, while kynurenic acid and xanthurenic acid are negatively correlated with inflammation in both mouse models and human RA. bmj.com These metabolites have been shown to strongly correlate with disease activity and quality of life in RA patients. bmj.com
Mechanistic Link to Cancer and Carcinogenesis
The kynurenine pathway plays a significant role in cancer progression by fostering an environment that is conducive to tumor growth and protective against immune attack. nih.govnih.gov Overactivation of this pathway within the tumor microenvironment is a common strategy employed by cancer cells to evade immune surveillance and enhance their malignant properties. nih.govresearchgate.net
A key mechanism by which the kynurenine pathway facilitates cancer progression is through the creation of an immunosuppressive tumor microenvironment (TME). nih.gov This is primarily achieved through two interconnected processes: the depletion of tryptophan and the accumulation of immunosuppressive kynurenine pathway metabolites. frontiersin.org
Upregulation of IDO1 and/or TDO in cancer cells or antigen-presenting cells within the TME leads to increased tryptophan catabolism. frontiersin.org The resulting local depletion of tryptophan can induce T-cell anergy and apoptosis, as T-cells require this essential amino acid for their proliferation and function. frontiersin.orgthemarkfoundation.org
Simultaneously, the accumulation of kynurenine and other downstream metabolites actively suppresses the immune response. Kynurenine has been shown to inhibit the activity of cytotoxic T-cells and natural killer (NK) cells while promoting the differentiation and expansion of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response. nih.govelsevier.es Kynurenine can also act on the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.com Activation of AhR in immune cells, such as tumor-associated macrophages (TAMs), can lead to the expression of other immunosuppressive molecules, creating a complex, pro-tumor niche that supports cancer progression. frontiersin.orgelsevier.es This hijacking of metabolic pathways allows cancer cells to escape immune destruction. nih.gov
Table 1: Immunosuppressive Effects of Kynurenine Pathway Activation in Cancer
| Mechanism | Key Metabolite/Enzyme | Effect on Immune Cells | Outcome |
|---|---|---|---|
| Tryptophan Depletion | IDO1, TDO | Induces anergy and apoptosis in effector T-cells. frontiersin.org | Reduced anti-tumor immune response. |
| Kynurenine Accumulation | Kynurenine | Inhibits T-cell and NK cell activity; promotes Treg differentiation. elsevier.esmdpi.com | Suppression of cytotoxic immunity. |
| AhR Signaling | Kynurenine | Activates AhR in TAMs and T-cells, leading to further immunosuppression. frontiersin.orgnih.gov | Enhanced immune evasion. |
| PD-L1 Expression | Kynurenine | Promotes expression of PD-L1 in cancer cells. elsevier.es | Inhibition of T-cell function. |
Beyond its immunosuppressive functions, the kynurenine pathway directly contributes to the malignant phenotype of cancer cells by promoting their growth, survival, migration, and invasion. nih.govresearchgate.net Many of these effects are mediated by the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine. nih.gov
Constitutive activation of the AhR pathway by kynurenine produced in the TME can trigger various signaling cascades that drive cancer progression. nih.govmdpi.com For instance, in glioblastoma, the IDO-kynurenine-AhR axis has been shown to promote tumor growth. frontiersin.org In liver cancer, this same axis can induce the production of interleukin-6 (IL-6), which in turn activates STAT3 and NF-κB signaling to promote tumor progression. frontiersin.org
Table 2: Pro-Tumorigenic Effects of Kynurenine Pathway Metabolites
| Effect | Mediating Factor | Cancer Type Example | Research Finding |
|---|---|---|---|
| Tumor Growth | Kynurenine-AhR Axis | Glioblastoma, Liver Cancer | Activation of AhR signaling promotes cell proliferation. frontiersin.orgnih.gov |
| Cell Migration & Invasion | KMO, TDO2 | Breast Cancer, Liver Cancer | Upregulation of KMO or TDO2 enhances cancer cell motility. frontiersin.org |
| Metastasis | KMO | Breast Cancer | KMO knockdown in xenograft models reduced lung metastases and prolonged survival. frontiersin.org |
| Genetic Instability | TDO2-AhR Axis | Glioma | Pathway activation can reduce the fidelity of DNA replication, leading to chromosomal instability. nih.gov |
Immunosuppressive Tumor Microenvironment
Implications in Metabolic and Cardiovascular Health
Dysregulation of the kynurenine pathway is increasingly recognized as a contributor to the pathogenesis of metabolic and cardiovascular diseases. mdpi.com Metabolites of this pathway have been identified as potential biomarkers and mediators in conditions like atherosclerosis and diabetic complications. bmj.combohrium.com
Atherosclerosis, the underlying cause of most cardiovascular diseases, is a chronic inflammatory condition. bohrium.com There is growing evidence that the kynurenine pathway is activated in this context and contributes to disease progression. frontiersin.org Patients with coronary artery disease often exhibit elevated plasma levels of kynurenine and other pathway metabolites. bmj.combohrium.com
Inflammatory cytokines, particularly interferon-gamma (IFN-γ), which are present in atherosclerotic plaques, can upregulate IDO1 activity in endothelial cells and macrophages. frontiersin.org This leads to increased local production of kynurenine. frontiersin.org Elevated kynurenine levels and IDO1 activity are associated with more advanced stages of atherosclerosis. frontiersin.org The proposed mechanisms include the promotion of macrophage apoptosis and the formation of foam cells, which are key components of atherosclerotic lesions. frontiersin.org Furthermore, kynurenine can activate the AhR in macrophages, leading to the production of reactive oxygen species (ROS) and the uptake of oxidized low-density lipoprotein (ox-LDL), further driving the atherosclerotic process. frontiersin.org The ratio of kynurenine to tryptophan (Kyn/Trp), an indicator of IDO activity, has been positively associated with progressive atherosclerosis and coronary heart disease. mdpi.com
Table 3: Kynurenine Pathway in Atherosclerosis
| Factor | Role in Atherosclerosis | Mechanism |
|---|---|---|
| IDO1 | Pro-atherogenic | Upregulated by IFN-γ in plaques, increasing kynurenine production. frontiersin.org |
| Kynurenine (KYN) | Pro-atherogenic | Promotes foam cell formation and macrophage apoptosis. frontiersin.org |
| AhR Activation | Pro-atherogenic | Kynurenine-mediated AhR activation increases ROS production and ox-LDL uptake by macrophages. frontiersin.org |
| Kyn/Trp Ratio | Biomarker | Positively correlated with the severity of coronary artery disease. mdpi.com |
The kynurenine pathway is also implicated in the pathogenesis of diabetes and its complications, such as diabetic kidney disease. bohrium.comresearchgate.net Chronic low-grade inflammation, a hallmark of diabetes, can persistently activate the kynurenine pathway. bohrium.com Patients with type 1 diabetes have been shown to have increased kynurenine levels, which correlate with poorer glycemic control (higher HbA1c) and disease duration. mp.pl
In the context of chronic kidney disease (CKD), of which diabetes is a leading cause, the kynurenine pathway is significantly disturbed. nih.gov As kidney function declines, there is an accumulation of kynurenine pathway metabolites, including kynurenine, kynurenic acid, and quinolinic acid. nih.gov This accumulation is proportional to the severity of kidney dysfunction. nih.gov Higher plasma kynurenine concentrations have been specifically associated with increased albuminuria in individuals with type 1 diabetes, indicating a link to diabetic nephropathy. mp.pl The imbalance in kynurenine pathway metabolites may contribute to the chronic inflammation and endothelial dysfunction that characterize and exacerbate both diabetes and CKD. researchgate.net
Role in Atherosclerosis Progression
Role in Pain Modulation (e.g., Neuropathic Pain)
The kynurenine pathway plays a dual and complex role in the modulation of pain, particularly in chronic pain states like neuropathic pain. frontiersin.orgmdpi.com Neuropathic pain is defined as pain arising from a lesion or disease of the somatosensory nervous system. mdpi.com The development of this condition involves both the peripheral and central nervous systems, where inflammation and glial cell activation are key processes. bohrium.com
Pro-inflammatory stimuli can activate the kynurenine pathway in immune cells and glial cells (microglia and astrocytes). frontiersin.orgmdpi.com This leads to the production of several neuroactive metabolites with opposing effects. bohrium.com On one hand, metabolites such as quinolinic acid are neurotoxic and pro-nociceptive. mdpi.com Quinolinic acid acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for pain signal transduction and central sensitization, a key mechanism in chronic pain. mdpi.com Increased levels of quinolinic acid have been linked to pain and depression. mdpi.com
Other Emerging Physiological Functions (e.g., Ocular Protection)
The metabolites of the kynurenine pathway, derived from the breakdown of the essential amino acid tryptophan, are increasingly recognized for their diverse physiological roles that extend beyond their well-known functions in the nervous and immune systems. mdpi.com A significant area of emerging research is their function in ocular protection, particularly in safeguarding the eye from damaging ultraviolet (UV) radiation and mitigating retinal damage. wikipedia.orgnih.gov
Kynurenine and its derivatives are naturally present in the lens and retina of the eye. wikipedia.org These compounds, including 3-hydroxykynurenine, act as endogenous UV filters, absorbing harmful UV light, especially in the UVA range (315–400 nm). wikipedia.org This function is critical in preventing UV-induced damage to the delicate structures of the eye and helps to enhance visual acuity. wikipedia.org The effectiveness of kynurenine as a UV filter is attributed to its photostability and low potential to cause photosensitization. wikipedia.org However, the concentration of these protective filters can decrease with age. This decline, coupled with the formation of more photosensitizing kynurenine derivatives and protein conjugates, is thought to be a contributing factor in the development of age-related cataracts. wikipedia.org
Beyond its role as a UV filter, the kynurenine pathway and its metabolites are implicated in the health and disease of the retina. The balance between neuroprotective and neurotoxic metabolites within this pathway is crucial for maintaining retinal homeostasis. nih.gov Research has shown that an imbalance, often triggered by factors like light-induced stress, can influence the progression of retinal degeneration. nih.gov
Studies using animal models have provided significant insights into the protective effects of certain kynurenine pathway metabolites. For instance, in models of light-induced retinal damage, the metabolite kynurenic acid (KYNA) has demonstrated neuroprotective properties. nih.gov Conversely, increased levels of 3-hydroxykynurenine (3-HK) and xanthurenic acid (XA) have been associated with enhanced retinal damage. nih.gov This suggests that the relative abundance of these metabolites is a key determinant of retinal health. nih.gov
Further research has explored the mechanisms behind this protection. In studies involving retinal ischemia/reperfusion injury, a condition that can lead to retinal ganglion cell (RGC) death, the absence of the enzyme kynurenine 3-monooxygenase (KMO) was found to be protective. arvojournals.org KMO is responsible for producing the neurotoxic 3-hydroxykynurenine. arvojournals.org Its absence leads to higher levels of the neuroprotective kynurenic acid (KYNA), which is believed to be the primary reason for the observed RGC protection. arvojournals.org Both intravenous and intravitreal administration of KYNA were shown to protect RGCs in this injury model, highlighting its potential as a therapeutic strategy for conditions like glaucoma, where RGC death is a key feature. arvojournals.org
The protective effects of KYNA are multifaceted. It can act as an antagonist at various receptors, including the N-methyl-D-aspartate (NMDA) receptors, which, when overactivated, can lead to excitotoxic neuronal damage. pensoft.net KYNA is also a ligand for the G protein-coupled receptor GPR35, which is found in immune cells, suggesting a role in modulating inflammatory processes within the retina. nih.gov Additionally, KYNA can function as a scavenger of reactive oxygen species (ROS), further protecting cells from oxidative damage. nih.gov
The following table summarizes key research findings on the role of kynurenine pathway metabolites in ocular protection:
| Metabolite/Enzyme | Model System | Key Finding | Implication |
| Kynurenine, 3-Hydroxykynurenine | Human Eye | Act as endogenous UV filters, absorbing UVA radiation. wikipedia.org | Protection against UV damage and cataracts. wikipedia.org |
| Kynurenic Acid (KYNA) | Drosophila (light-induced retinal damage) | Neuroprotective; feeding KYNA protects the retina. nih.gov | Modulating the kynurenine pathway to favor KYNA could be a therapeutic strategy. nih.gov |
| 3-Hydroxykynurenine (3-HK), Xanthurenic Acid (XA) | Drosophila (light-induced retinal damage) | Enhance retinal damage. nih.gov | Imbalance in these metabolites contributes to retinal degeneration. nih.gov |
| Kynurenine 3-Monooxygenase (KMO) (enzyme) | Mouse (retinal ischemia/reperfusion) | Absence of KMO protects retinal ganglion cells (RGCs). arvojournals.org | Inhibition of KMO could be a strategy to prevent RGC death. arvojournals.org |
| Kynurenic Acid (KYNA) | Mouse (retinal ischemia/reperfusion) | Higher levels due to KMO absence are neuroprotective; direct administration protects RGCs. arvojournals.org | Increasing retinal KYNA levels may prevent RGC death in diseases like glaucoma. arvojournals.org |
These findings underscore the emerging importance of the kynurenine pathway in maintaining ocular health. The intricate balance between its various metabolites plays a critical role in protecting the eye from environmental insults and in the pathophysiology of retinal diseases.
Analytical and Methodological Research Approaches for Kynurenine Sulfate Monohydrate and Kynurenine Pathway Metabolites
Advanced Chromatographic Techniques for Quantification
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating and quantifying the complex mixture of metabolites found in biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most widely used techniques for analyzing kynurenine (B1673888) pathway metabolites.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of kynurenine pathway metabolites. researchgate.netnih.gov Coupled with ultraviolet (UV) or fluorescence detectors (FLD), HPLC offers reliable quantification, although it may have limitations in sensitivity and selectivity compared to mass spectrometry. researchgate.netmdpi.com
UV detection is commonly employed, with a wavelength of 220 nm being used for the determination of several kynurenine pathway metabolites. researchgate.netmdpi.com However, the presence of endogenous compounds can interfere with measurements at this wavelength, prompting the use of other wavelengths in clinical analyses. mdpi.com A validated HPLC-UV/FD method for quantifying tryptophan, L-kynurenine (KYN), and kynurenic acid (KA) in human urine utilized a mobile phase of ammonium (B1175870) formate, acetonitrile, and ethanol (B145695) with a PFP(2) analytical column. nih.govup.pt This method demonstrated good linearity, accuracy, and precision. nih.govup.pt
Fluorescence detection offers enhanced selectivity and sensitivity for certain kynurenines. mdpi.comfrontiersin.org For instance, the fluorescence of kynurenic acid is significantly increased by chelation with zinc ions, enabling the detection of trace levels in plasma. researchgate.net However, careful pH control is necessary to avoid issues like clotting or interference with complex formation. researchgate.net Fluorometric detection has also shown superiority over UV for 3-hydroxyanthranilic acid (3HAA) and anthranilic acid (AA). researchgate.net It's important to note that fluorescence detection is not suitable for all metabolites, such as 3-hydroxykynurenine (3HKyn) and quinolinic acid (QA). researchgate.net
Interactive Data Table: HPLC Methods for Kynurenine Pathway Metabolites
| Analyte(s) | Matrix | Detection Method | Key Findings & Methodological Details |
| Tryptophan, Kynurenine, 3-Hydroxykynurenine, 3-Hydroxyanthranilic acid, Kynurenic acid, Xanthurenic acid, Anthranilic acid | --- | UV and Fluorescence | A simple, isocratic HPLC method was developed for the separation and quantification of these seven metabolites. UV detection was set at 220 nm, while fluorescence detection used an excitation/emission of 254/404 nm. researchgate.net |
| Tryptophan, L-Kynurenine, Kynurenic Acid | Human Urine | UV and Fluorescence | An LC-UV/FD method was validated for quantifying these metabolites in heart failure patients. The method used a PFP(2) column and a mobile phase of ammonium formate, acetonitrile, and ethanol. nih.govup.pt |
| Tryptophan, Kynurenine, 3-Hydroxyanthranilic acid | Human Sweat | UV and Fluorescence | A method was developed for simultaneous detection in sweat with a run time under 6 minutes. It showed excellent linearity and recovery. researchgate.net |
| Kynurenic Acid | Plasma | Fluorescence | Chelation with zinc ions significantly enhances the fluorescence of kynurenic acid, allowing for its determination at trace levels. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the identification and quantification of kynurenine and its metabolites in biological fluids like serum and urine. mdpi.comnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the simultaneous analysis of multiple metabolites in complex samples. creative-proteomics.comnih.gov LC-MS-based metabolomics can be approached in two ways: non-targeted, which provides a comprehensive profile of metabolic changes, and targeted, which focuses on the precise quantification of a select number of metabolites. frontiersin.org
Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry further enhances separation efficiency and reduces analysis time. frontiersin.org One UHPLC-ESI-MS/MS method enabled the measurement of 18 tryptophan metabolites from both the kynurenine and serotonin (B10506) pathways in human samples, processing nearly 100 samples in 24 hours. frontiersin.org For accurate quantification, stable isotope-labeled internal standards are often used to correct for variability during sample preparation and analysis. frontiersin.org
Gas chromatography-mass spectrometry (GC-MS) offers another powerful approach, particularly for the determination of quinolinic acid at low concentrations. mdpi.com However, GC-MS analysis typically requires a derivatization step to make the analytes volatile. mdpi.comresearchgate.net While derivatization can significantly increase the response for certain metabolites like quinolinic acid, the procedures may not be suitable for all kynurenine pathway metabolites. mdpi.com A GC/MS/MS method has been developed for the concurrent determination of extracellular tryptophan, kynurenine, 3-hydroxykynurenine, and quinolinic acid in rat brain microdialysate. nih.gov This method utilized negative chemical ionization and deuterated standards, achieving linearity in the low nanomolar range. nih.gov
Interactive Data Table: MS-Based Methods for Kynurenine Pathway Metabolites
| Technique | Analyte(s) | Matrix | Key Findings & Methodological Details |
| LC-MS/MS | Tryptophan, Kynurenine, Kynurenic acid, 3-Hydroxykynurenine, 3-Hydroxyanthranilic acid | Serum | A validated method was developed for measuring these five metabolites in hemodialysis patients. The method demonstrated good linearity and precision. nih.gov |
| LC-MS/MS | 9 Kynurenine Pathway Metabolites | Plasma, Serum | A commercially available kit allows for the simultaneous quantification of nine metabolites, including picolinic acid, quinolinic acid, and others. jasem.com.tr |
| GC-MS/MS | Tryptophan, Kynurenine, 3-Hydroxykynurenine, Quinolinic acid | Rat Brain Microdialysate | A sensitive method for concurrent determination of extracellular levels. Basal levels of tryptophan, kynurenine, and quinolinic acid were measured at 415, 89, and 8 nM, respectively. nih.gov |
| UHPLC-ESI-MS/MS | Tryptophan and multiple kynurenine metabolites | Serum and Peritoneal Fluid | Methods were developed and validated for the simultaneous quantification of tryptophan and six metabolites in serum, and tryptophan and eight metabolites in peritoneal fluid from gastric cancer patients. mdpi.com |
Electrochemical Detection Methods
Electrochemical detection offers a sensitive and often simpler alternative for the analysis of electroactive kynurenine pathway metabolites. mdpi.com These methods are based on the oxidation or reduction of the target analyte at an electrode surface. encyclopedia.pub
Liquid chromatography coupled with electrochemical detectors (LC-ECD) has been used for over four decades to determine kynurenine pathway metabolites in various biological samples. mdpi.com Metabolites such as kynurenine, kynurenic acid, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, anthranilic acid, and xanthurenic acid are electroactive and can be monitored using carbon-based electrodes. mdpi.com
Recent advancements have focused on the development of novel electrochemical sensors for the direct determination of these metabolites without prior chromatographic separation. mdpi.com Glassy carbon electrodes (GCE) are widely used due to their chemical stability and broad potential window. encyclopedia.pub The oxidation signals of several kynurenine pathway metabolites can be measured at a bare GCE using differential pulse voltammetry (DPV). encyclopedia.pub Modified electrodes, such as those using nanocarbon films, have shown improved properties, including a wider potential window and lower background current, allowing for the detection of metabolites with high oxidation potentials like kynurenic acid. researchgate.net A sensor based on a carbon paste electrode modified with flower-like nanostructures of zinc oxide doped with terbium has been developed for the simultaneous detection of kynurenic acid and tryptophan. frontiersin.org
Immunoassays (e.g., ELISA) for Kynurenine Pathway Metabolites
Enzyme-linked immunosorbent assays (ELISAs) provide a high-throughput and relatively user-friendly method for quantifying specific kynurenine pathway metabolites. mdpi.comfrontiersin.org Commercially available ELISA kits are available for kynurenine, kynurenic acid, and quinolinic acid. mdpi.comimmusmol.com These kits are designed to work with small sample volumes (around 20-50 µL) of plasma, serum, urine, and cell culture supernatants. mdpi.comimmusmol.com
The principle of these assays involves the competitive binding of the target metabolite and a labeled form of the metabolite to a limited number of antibody binding sites. The concentration of the metabolite in the sample is inversely proportional to the signal generated. The sensitivity of ELISA kits can vary depending on the analyte, the biological matrix, and the manufacturer. researchgate.net ELISAs are particularly useful for calculating the kynurenine/tryptophan ratio, which is often used as a marker of indoleamine 2,3-dioxygenase (IDO) activity. immusmol.com
In Vivo Microdialysis for Extracellular Brain Metabolite Dynamics
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain, providing valuable insights into the dynamics of neurotransmitters and metabolites in their native environment. nih.gov This method is particularly well-suited for studying the dynamics of neuroactive kynurenine pathway metabolites, as it allows for the measurement of their concentrations in the extracellular space where they exert their effects. nih.gov
Microdialysis has been used to measure basal extracellular levels of tryptophan, kynurenine, and quinolinic acid in the rat striatum. nih.gov The technique has also been employed to study the effects of systemic administration of kynurenine pathway modulators on brain metabolite levels. For example, in vivo microdialysis in the striatum of awake rats was used to measure extracellular kynurenic acid as a pharmacodynamic indicator of kynurenine 3-monooxygenase (KMO) inhibition. This approach allows researchers to investigate the interplay between peripheral and central kynurenine pathway metabolism under both physiological and pathological conditions. nih.gov
Stable Isotope Labeling Techniques in Metabolic Tracing
Stable isotope labeling is a sophisticated technique used to trace the metabolic fate of a molecule through a particular pathway. creative-proteomics.com By introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system, researchers can follow the incorporation of the label into downstream metabolites. nih.gov This provides unparalleled insights into the dynamics and regulation of metabolic pathways. creative-proteomics.comnih.gov
In the context of the kynurenine pathway, stable isotope-labeled tryptophan (e.g., [¹³C₁₁¹⁵N₂]-tryptophan) can be used to trace its conversion to kynurenine and other metabolites. nih.gov This approach has been used in cell-based metabolic tracing experiments to investigate the effects of cellular conditions, such as trisomy 21, on kynurenine pathway activity. nih.gov
Stable isotope-labeled analogues of kynurenine itself, such as [¹³C₆]L-kynurenine, have been used in conjunction with LC-MS/MS and in vivo microdialysis to investigate the metabolism of kynurenine in the brains of mice and rats. psychogenics.com This technique provides a time course for the formation of labeled metabolites, offering a powerful tool for examining the mechanisms of L-kynurenine metabolism across different species. psychogenics.com Stable isotope-labeled kynurenines also serve as ideal internal standards for mass spectrometry-based quantification, as they share identical chemical properties with the target analyte, ensuring the highest accuracy and precision. frontiersin.org
Sample Preparation Strategies for Complex Biological Matrices
The accurate quantification of kynurenine and its related metabolites from complex biological matrices is fundamental for understanding the kynurenine pathway's role in various physiological and pathological states. The composition of biological samples, such as plasma, cerebrospinal fluid (CSF), or brain tissue, necessitates distinct preparation strategies to ensure reliable analysis, typically by liquid chromatography-mass spectrometry (LC-MS). tandfonline.com The primary goals of sample preparation are to remove interfering substances like proteins and lipids, which can cause matrix effects, and to concentrate the analytes of interest. mdpi.com
Commonly employed strategies for biological fluids like plasma and serum include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). researchgate.net Protein precipitation is a widely used technique due to its simplicity. It often involves the addition of organic solvents, such as methanol (B129727) or acetonitrile, or acids like trichloroacetic acid (TCA) or perchloric acid. bohrium.comjove.com For instance, a method for analyzing kynurenine and tryptophan in human plasma utilizes trifluoroacetic acid (TFA) for protein precipitation. nih.gov The choice of precipitating agent can be critical; methanol combined with 1% formic acid has been shown to yield good recoveries for multiple kynurenines from cell culture media. jove.com
For CSF, which has a lower protein content than plasma, sample preparation can sometimes be as simple as dilution and filtration. bohrium.com However, more rigorous methods are often applied to improve sensitivity and remove any residual proteins. One such method for CSF involves adding an internal standard mix and acidified mobile phase, followed by protein precipitation with ice-cold methanol. tandfonline.com
Solid tissues, such as from the brain or liver, require more extensive preparation, beginning with homogenization to break down the tissue structure. tandfonline.com Following homogenization, extraction is typically performed using solvents or a combination of techniques like SPE or PPT to isolate the metabolites from the complex tissue matrix. tandfonline.comtandfonline.com A systematic review found that combining two preparation methods, such as PPT followed by SPE, can provide superior sample purification and extraction efficiency, reducing matrix effects and allowing for the quantification of more kynurenine pathway metabolites. tandfonline.com
The table below summarizes various sample preparation strategies for different biological matrices.
Interactive Data Table: Sample Preparation Methods for Kynurenine Pathway Metabolites
| Biological Matrix | Preparation Technique(s) | Key Reagents/Method Details | Source(s) |
|---|---|---|---|
| Human Plasma/Serum | Protein Precipitation (PPT) | Trifluoroacetic acid (TFA) | nih.gov |
| Protein Precipitation (PPT) | Ice-cold methanol (MeOH) | tandfonline.com | |
| Solid-Phase Extraction (SPE) | Copolymers for clean-up | researchgate.net | |
| Protein Precipitation (PPT) | Methanol, sometimes with additives | bohrium.com | |
| Cerebrospinal Fluid (CSF) | Dilution and Filtration | Simple dilution and filtering for cleaner samples | bohrium.com |
| Protein Precipitation (PPT) | Ice-cold methanol (MeOH) after adding internal standards | tandfonline.com | |
| Brain Tissue | Homogenization & PPT/SPE | Homogenization followed by extraction/purification | tandfonline.comtandfonline.com |
| Urine | Dilution | Simple dilution with water or mobile phase | bohrium.com |
| Centrifugation | Thawed sample is centrifuged, and supernatant is collected | mdpi.com |
| Cell Culture Medium | Protein Precipitation (PPT) | Methanol containing 1% (v/v) formic acid | jove.com |
Systemic Administration of L-Kynurenine Sulfate (B86663) in Animal Models
The systemic administration of L-kynurenine sulfate is a key experimental approach used in animal models to investigate the downstream effects of elevated kynurenine levels. This strategy allows researchers to study how L-kynurenine and its subsequent metabolites, such as kynurenic acid (KYNA), influence neurobiology, behavior, and pathophysiology. frontiersin.orgjneurosci.org The salt form, L-kynurenine sulfate, is often used for its solubility in aqueous solutions for administration. jneurosci.org
In rodent models, particularly mice and rats, L-kynurenine sulfate is commonly administered via intraperitoneal (i.p.) injection. frontiersin.orgresearchgate.net This route provides a reliable method for systemic delivery, leading to increased concentrations of L-kynurenine and its metabolites in both peripheral circulation and the central nervous system. researchgate.netunich.it Studies have demonstrated that systemic L-kynurenine administration effectively crosses the placenta in pregnant mice, making it a useful tool for investigating the role of the kynurenine pathway in neurodevelopment. unich.itmdpi.com
Research using this methodology has yielded significant findings. For example, a high-dose i.p. administration of L-kynurenine sulfate in C57Bl/6 mice was shown to induce transient cerebral hypoperfusion events, indicating an impact on cerebrovascular regulation. researchgate.net The same administration protocol was found to disrupt object recognition memory and alter patterns of movement in an open-field test, suggesting effects on cognition and behavior that may be linked to changes in neuronal activity. frontiersin.org In rats, peripheral administration of L-kynurenine sulfate led to significant, dose-dependent increases in kynurenic acid concentrations in the striatum, demonstrating a direct link between systemic precursor loading and central nervous system metabolite levels. jneurosci.org Furthermore, studies in rat models of cerebral ischemia have shown that pretreatment with L-kynurenine sulfate can offer neuroprotection, reducing infarct size and preserving neuronal function. frontiersin.orgmdpi.com
The table below details research findings from studies involving the systemic administration of L-kynurenine sulfate in various animal models.
Interactive Data Table: Research Findings from Systemic L-Kynurenine Sulfate Administration in Animal Models
| Animal Model | Administration Details | Research Focus | Key Findings | Source(s) |
|---|---|---|---|---|
| C57Bl/6 Mice | 300 mg/kg, i.p. | Cerebral Blood Flow | Induced transient hypoperfusion events in the cerebral cortex. researchgate.net | researchgate.net |
| C57Bl/6 Mice | 300 mg/kg, i.p. | Behavior & Cognition | Abolished object recognition memory and altered movement patterns (increased velocity and resting time). frontiersin.org | frontiersin.org |
| Sprague-Dawley Rats | 25-100 mg/kg, i.p. | Neurochemistry | Caused a dose-dependent increase in kynurenic acid concentrations in the striatal extracellular fluid. jneurosci.org | jneurosci.org |
| Wistar Rats | 4VO model of ischemia | Neuroprotection | Pre-treatment reduced hippocampal CA1 pyramidal cell loss and preserved long-term potentiation (LTP). frontiersin.org | frontiersin.org |
| CD-1 Mice (Pregnant) | 100 mg/kg, oral | Prenatal Metabolism | L-kynurenine crossed the placenta and increased levels of both kynurenine and kynurenic acid in the fetal brain. unich.it | unich.it |
| Wistar Rats (Pregnant) | 50 mg/kg, intragastric | Developmental Effects | Administration during embryonic days 1-7 increased kynurenine levels in the plasma of offspring. mdpi.com | mdpi.com |
| NMRI Mice / Gerbils | Ischemia models | Neuroprotection | Pre-treatment reduced infarct size in mice and prevented post-stroke behavioral changes in gerbils. frontiersin.org | frontiersin.org |
Emerging Research Frontiers and Future Directions
Development of Kynurenine (B1673888) Pathway Enzyme Modulators and Their Mechanistic Studies
The enzymes that govern the kynurenine pathway are primary targets for therapeutic intervention. By modulating these enzymes, researchers aim to shift the balance between neurotoxic and neuroprotective metabolites, or to alter immune responses.
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are the initial and rate-limiting enzymes of the kynurenine pathway. Their overexpression in many cancers leads to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine, which impairs the function of effector T cells and natural killer (NK) cells. nih.govmdpi.com This has made them attractive targets for cancer immunotherapy.
Strategies have primarily focused on inhibiting these enzymes to restore anti-tumor immunity. nih.gov A number of inhibitors have progressed to clinical trials; however, the results have been mixed. nih.gov For instance, the failure of epacadostat, a selective IDO1 inhibitor, in a Phase III trial for advanced melanoma when combined with an anti-PD-1 agent, has tempered initial enthusiasm. nih.gov
This has led to several new strategies:
Dual IDO/TDO Inhibition: Since TDO can compensate for IDO1 inhibition, developing dual inhibitors is a key focus. frontiersin.orgaacrjournals.org It is believed that a more comprehensive blockade of kynurenine production can be achieved by targeting both enzymes. frontiersin.orgaacrjournals.org Agents like M4112 and AT-0174 are examples of dual inhibitors that have been tested in early clinical trials. frontiersin.org
Targeting Downstream Effectors: The accumulation of kynurenine metabolites activates the Aryl Hydrocarbon Receptor (AHR), a transcription factor that contributes to immune tolerance. nih.gov Therefore, AHR antagonists are being explored as an alternative way to block the immunosuppressive effects of the pathway. aacrjournals.org
Table 1: Selected IDO/TDO Inhibitors in Clinical Development
| Inhibitor | Target(s) | Mechanism of Action | Status/Key Findings |
|---|---|---|---|
| Epacadostat | IDO1 | Competes with tryptophan to bind to the catalytic domain of IDO1. nih.gov | Failed Phase III trial in combination with pembrolizumab (B1139204) for advanced melanoma, raising questions about single-pathway targeting. nih.gov |
| Indoximod | IDO Pathway | Tryptophan mimetic that modulates AhR function and activates mTORC1, opposing IDO-mediated immunosuppression. nih.govaacrjournals.org | Has been investigated in multiple clinical trials. |
| M4112 | IDO1/TDO2 | Dual inhibitor designed to block both primary enzymes in the pathway. | Early trials showed no serious safety concerns, but the best response was stable disease; the study was terminated early. frontiersin.org |
| AT-0174 | IDO1/TDO2 | A novel dual inhibitor. | Currently being evaluated in a clinical trial for advanced metastatic solid cancers. frontiersin.org |
Kynurenine 3-monooxygenase (KMO) is a critical enzyme at a branch point in the pathway. It converts kynurenine into 3-hydroxykynurenine (3-HK), leading to the production of the neurotoxic NMDA receptor agonist, quinolinic acid. nih.govukri.org Inhibiting KMO is a promising therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease because it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA). nih.govukri.orgpatsnap.com
The functional consequences of KMO inhibition are:
Decreased Neurotoxicity: By blocking KMO, the synthesis of neurotoxic metabolites like 3-HK and quinolinic acid is reduced. patsnap.com
Increased Neuroprotection: The inhibition leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) into KYNA, an antagonist of glutamate (B1630785) receptors. nih.govpatsnap.com
Research has shown that pharmacological KMO inhibition can ameliorate disease-related phenotypes in animal models of Huntington's disease. ukri.org A significant challenge has been developing KMO inhibitors that can effectively cross the blood-brain barrier to act within the central nervous system. nih.gov However, even peripheral inhibition has shown efficacy in mouse models, suggesting a complex interplay between central and peripheral kynurenine metabolism. ukri.org Recent studies have also unexpectedly revealed that neurons, in addition to microglia, contain a significant proportion of functional KMO in the brain, challenging previous dogma and opening new avenues for understanding its role in neuropathology. mdpi.com
Kynurenine aminotransferases (KATs) convert kynurenine to kynurenic acid (KYNA), a metabolite with neuroprotective properties due to its antagonism of NMDA and α7-nicotinic acetylcholine (B1216132) receptors. researchgate.netresearchgate.net Elevated brain levels of KYNA have been implicated in the cognitive deficits seen in schizophrenia, but in other contexts, enhancing KYNA production is seen as a neuroprotective strategy. researchgate.net
Modulating KAT activity, particularly KAT II, which is responsible for the majority of KYNA synthesis in the brain, is a key area of interest. pensoft.net Deleting the gene for KAT II has been shown to have pro-cognitive effects in animals, suggesting that excessive KYNA can be detrimental to cognitive function. core.ac.uk Conversely, strategies that moderately increase KAT activity or promote the conversion of kynurenine to KYNA in the periphery are being explored for neuroprotective benefits, as KYNA does not easily cross the blood-brain barrier. This approach could reduce the amount of kynurenine entering the brain to be converted into neurotoxic metabolites. physiology.orgeir-isei.de
KMO Inhibition and Functional Consequences
Exploration of Novel Receptor Targets and Binding Sites
The biological effects of kynurenine pathway metabolites are mediated through their interaction with a growing list of molecular targets. While some interactions are well-established, new receptor targets and binding sites are continually being discovered, revealing the complexity of this metabolic pathway. core.ac.uknih.gov
Quinolinic Acid (QUIN): Primarily known as an agonist at N-methyl-D-aspartate (NMDA) receptors, contributing to excitotoxicity. core.ac.uknih.gov It is also pro-oxidant and can promote the hyperphosphorylation of tau proteins. core.ac.uk
Kynurenic Acid (KYNA): Acts as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and at α7-nicotinic acetylcholine receptors. researchgate.netresearchgate.net A significant recent discovery is its role as a potent endogenous agonist for the G protein-coupled receptor 35 (GPR35), which is expressed on immune cells and in the gastrointestinal tract, linking KYNA to anti-inflammatory actions. core.ac.ukfrontiersin.org
Kynurenine (KYN): Kynurenine itself is an agonist for the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune regulation and carcinogenesis. nih.govfrontiersin.org However, some research suggests this link may be indirect, possibly mediated by the conversion of kynurenine to KYNA. imrpress.com
3-Hydroxyanthranilic Acid (3-HAA): This metabolite has distinct actions within the immune system, with potential receptor targets identified on dendritic cells and various T cells, where it appears to exert an anti-inflammatory effect. nih.gov
Table 2: Key Metabolites of the Kynurenine Pathway and Their Receptor Targets
| Metabolite | Receptor/Target | Primary Effect |
|---|---|---|
| Kynurenine (KYN) | Aryl Hydrocarbon Receptor (AHR) | Immune modulation, potential promotion of carcinogenesis. nih.govfrontiersin.org |
| Kynurenic Acid (KYNA) | NMDA Receptor (glycine site) | Antagonist; neuroprotective against excitotoxicity. researchgate.netresearchgate.net |
| α7-Nicotinic Acetylcholine Receptor | Antagonist. researchgate.net | |
| G protein-coupled receptor 35 (GPR35) | Agonist; anti-inflammatory effects. core.ac.ukfrontiersin.org | |
| Quinolinic Acid (QUIN) | NMDA Receptor | Agonist; excitotoxic. core.ac.uknih.gov |
| 3-Hydroxyanthranilic Acid | Receptors on T cells, Dendritic cells | Anti-inflammatory. nih.gov |
Interplay with the Gut Microbiome in Kynurenine Metabolism
The gut microbiome has emerged as a critical regulator of host tryptophan metabolism. Gut bacteria can influence the kynurenine pathway both directly, by metabolizing tryptophan themselves, and indirectly, by modulating host enzyme activity through microbial signals. mdpi.cominserm.fr
Dysbiosis, an imbalance in the gut microbiota, is linked to altered kynurenine pathway metabolism. medrxiv.orgmdpi.com For example, studies in women with hypertension showed gut dysbiosis was associated with elevated levels of the pro-inflammatory metabolite kynurenine and reduced levels of anti-inflammatory indole (B1671886), a direct product of bacterial tryptophan metabolism. medrxiv.org This suggests a complex interplay where the microbiota influences systemic inflammation and vascular health via the kynurenine pathway. medrxiv.org
The gut-brain axis is also heavily influenced by this interaction. The microbiome can regulate the expression of kynurenine pathway enzymes in the brain and influence the availability of tryptophan for serotonin (B10506) synthesis versus kynurenine production. mdpi.comnih.gov This connection is implicated in a range of conditions, from inflammatory bowel disease (IBD) to depression. mdpi.com
Investigation of Exercise-Induced Adaptations in the Kynurenine Pathway
Physical exercise is increasingly recognized as a powerful modulator of the kynurenine pathway, providing a potential mechanism for its well-known benefits for mental and physical health. frontiersin.orgphysoc.org Research, particularly in animal models, has shown that exercise can induce adaptations that shift kynurenine metabolism away from the neurotoxic branch and towards the neuroprotective branch. physiology.org
A key finding is that endurance exercise increases the expression of kynurenine aminotransferases (KATs) in skeletal muscle. physiology.org This enhances the peripheral conversion of kynurenine into kynurenic acid. physiology.org Since kynurenic acid does not readily cross the blood-brain barrier, this process effectively "detoxifies" kynurenine in the periphery, preventing it from entering the brain where it could be converted to the neurotoxin quinolinic acid. eir-isei.de This mechanism is thought to contribute to the antidepressant effects of exercise. physiology.orgphysoc.org
Human studies have supported these findings, showing that endurance exercise, such as completing a half-marathon or a 150-km cycling event, leads to an acute increase in plasma kynurenic acid. physiology.orgphysoc.org These adaptations appear to be influenced by exercise modality and intensity, with endurance exercise showing more consistent effects on plasma KYNA than high-intensity eccentric exercise. physiology.orgeir-isei.de This research highlights how lifestyle interventions like exercise can profoundly influence kynurenine metabolism, with significant implications for disease prevention and management. frontiersin.orgnih.gov
Preclinical Models for Kynurenine Sulfate (B86663) Monohydrate Research
Preclinical models are indispensable for investigating the complex roles of the kynurenine pathway (KP) and its metabolites, including kynurenine sulfate. These models, spanning from single-cell systems to complex animal behaviors, allow researchers to dissect molecular mechanisms and evaluate physiological and pathological consequences of pathway modulation.
In vitro models provide a controlled environment to study the cellular and molecular mechanics of the kynurenine pathway. A variety of primary cells and immortalized cell lines are employed to understand enzyme function, metabolite production, and cellular responses. nih.gov Human-derived primary cells are often considered the most relevant models for studying the KP in the context of human diseases. nih.gov
Researchers frequently use immune cells like macrophages and dendritic cells, as well as central nervous system (CNS) cells including microglia, astrocytes, and neurons, to study the pathway. nih.govunimelb.edu.aumdpi.com For instance, studies have characterized the full kynurenine pathway in human primary macrophages and found their metabolic profiles to be very similar to simian macrophages when stimulated with inflammatory cytokines like interferon-gamma (IFN-γ), validating the macaque as a relevant in vivo model. unimelb.edu.au IFN-γ is a potent inducer of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the pathway, and is often used in in vitro experiments to activate KP metabolism in various cell types, including human fetal neurons and neuroblastoma cell lines like SK-N-SH. nih.gov
Stem cells, including mesenchymal stem cells (MSCs), neural stem cells (NSCs), and embryonic stem cells (ESCs), have also emerged as crucial in vitro models. plos.orgnih.gov These models are instrumental in exploring the role of the KP in cell proliferation, differentiation, and immunomodulation. plos.org For example, studies on human and mouse MSCs have shown that they express the complete KP, which can be modulated by interferons to regulate cell fate. plos.org
The table below summarizes common in vitro models used in kynurenine pathway research.
| Cell Type | Application in KP Research | Key Findings |
| Macrophages / Microglia | Studying inflammation-induced KP activation and neurotoxicity. unimelb.edu.aumdpi.com | Produce neurotoxic metabolites like quinolinic acid upon inflammatory stimulation. unimelb.edu.auuthscsa.edu KMO is expressed in microglia. mdpi.com |
| Astrocytes | Investigating the production of neuroprotective metabolites. nih.gov | Primarily produce kynurenic acid (KYNA). oup.com |
| Neurons | Elucidating the direct effects of KP metabolites on neuronal function and survival. nih.gov | Express KP enzymes and are sensitive to the neurotoxic effects of quinolinic acid and 3-hydroxykynurenine. nih.govmdpi.com |
| Mesenchymal Stem Cells (MSCs) | Understanding the role of KP in stem cell proliferation, differentiation, and immunomodulation. plos.org | KP activation by IFN-γ inhibits proliferation and alters differentiation potential. plos.org Kynurenine can enhance stemness. okayama-u.ac.jp |
| Cancer Cell Lines (e.g., A-431, Glioblastoma) | Investigating the role of KP in tumor immune escape and growth. nih.govki.se | Tumor cells can produce kynurenine, which contributes to an immunosuppressive microenvironment. nih.gov |
In vivo animal models are critical for understanding the systemic and behavioral effects of kynurenine pathway modulation. Rodent models, particularly mice and rats, are widely used due to their genetic tractability and well-characterized behaviors. oup.comfrontiersin.org
Systemic administration of L-kynurenine sulfate is a common experimental approach. In C57Bl/6 mice, a single high dose of L-kynurenine sulfate was shown to disrupt object recognition memory, alter movement patterns in an open-field test, and decrease neuronal activity (as measured by c-Fos immunopositivity) in the striatum and hippocampus. frontiersin.org Chronic administration of L-kynurenine sulfate in rodents has been linked to long-term behavioral disturbances and impaired performance in tasks related to hippocampal function. frontiersin.org These studies highlight the profound impact of elevated kynurenine levels on cognitive function and behavior.
Genetically modified animal models have also provided significant insights. Mice with a targeted deletion of the kynurenine 3-monooxygenase (Kmo) gene (Kmo-/- mice) exhibit elevated brain levels of kynurenic acid (KYNA). nih.gov These mice show behavioral changes relevant to psychiatric disorders, including impaired contextual memory, reduced social interaction, and increased anxiety-like behaviors. nih.gov Similarly, mouse models of Huntington's disease (e.g., R6/2 mice) show increased brain concentrations of the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). mdpi.comresearchgate.net
Animal models are also essential in studying the role of the kynurenine pathway in various diseases. In a murine model of cerebral malaria, inhibiting the enzyme kynurenine-3-hydroxylase prevented the development of neurological symptoms and significantly extended lifespan. asm.org Likewise, in a mouse model of human African trypanosomiasis, a KMO inhibitor reduced central nervous system inflammation. oup.com
The following table details some of the key animal models and their applications in KP research.
| Animal Model | Experimental Approach | Research Area | Key Findings |
| C57Bl/6 Mice | Systemic L-kynurenine sulfate administration. frontiersin.org | Behavior, Cognition, Neurobiology | Impaired object recognition memory, altered open-field behavior, and changes in neuronal activity. frontiersin.org |
| Kmo Knockout Mice | Gene deletion. nih.gov | Psychiatric Disorders (e.g., Schizophrenia) | Increased brain KYNA, impaired memory and social interaction, increased anxiety. nih.gov |
| R6/2 Mice | Huntington's Disease model. mdpi.com | Neurodegenerative Diseases | Increased brain levels of 3-HK and QUIN. mdpi.com |
| Rats | Systemic kynurenine administration. oup.comfrontiersin.org | Depression, Behavior | Induction of depressive-like behaviors; developmental exposure affects adult behavior. oup.comfrontiersin.org |
| Macaques | Comparative studies with human cells. unimelb.edu.au | Immunology, Inflammation | Simian macrophages show KP metabolic profiles very similar to human cells, validating their use as a model for inflammation. unimelb.edu.au |
In Vitro Cellular Models for Mechanistic Elucidation
Mechanistic Studies of Kynurenine Sulfate Monohydrate in Stem Cell Biology
The kynurenine pathway plays a critical and multifaceted role in stem cell biology, influencing their fundamental properties of self-renewal and differentiation. researchgate.net Research has shown that various types of stem cells, including embryonic stem cells (ESCs), hematopoietic stem cells (HSCs), neural stem cells (NSCs), and mesenchymal stem cells (MSCs), express the full complement of kynurenine pathway enzymes. plos.orgnih.gov
Mechanistic studies have revealed that the pathway's influence is often mediated by the enzyme IDO and its downstream metabolites. Activation of the KP in stem cells, typically by inflammatory cytokines like IFN-γ, can lead to tryptophan depletion and the production of kynurenines, which in turn regulates stem cell fate. plos.orgnih.gov A study demonstrated that IFN-γ inhibits the proliferation of both mouse and human MSCs and alters their differentiation into neural, adipocytic, and osteocytic lineages through the activation of IDO. plos.org
L-kynurenine itself has been identified as a key regulator of stem cell phenotype. In bone marrow-derived MSCs (BMSCs), both L-tryptophan and its primary metabolite, L-kynurenine, were found to enhance the stem cell phenotype and promote osteogenic differentiation in vitro and in vivo. okayama-u.ac.jp This effect is partly mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor for which kynurenine acts as an endogenous ligand. okayama-u.ac.jp Activation of AhR by kynurenine has been shown to support the undifferentiated state and self-renewal in human embryonic stem cells. uthscsa.edu These findings suggest that manipulating the kynurenine pathway could be a novel strategy for optimizing stem cell-based therapies. plos.org
Advanced Computational and Bioinformatic Approaches in Kynurenine Pathway Research
Computational and bioinformatic tools are increasingly vital for navigating the complexity of the kynurenine pathway. These approaches facilitate hypothesis generation, target validation, and the analysis of large-scale biological data. researchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the fundamental chemical properties of kynurenine metabolites. plos.org These studies provide a deeper understanding of their antioxidant and pro-oxidant activities by modeling their redox properties and ability to donate hydrogen atoms to reactive oxygen species. plos.org
Bioinformatic analysis of transcriptomic data is another powerful approach. By analyzing gene expression datasets from brain tumors, researchers have found that KP enzymes leading to NAD+ synthesis are overexpressed and correlate with genes related to immune modulation, angiogenesis, and other cancer hallmarks. nih.govnih.gov This suggests a significant role for the KP in tumor pathogenesis. nih.gov
In the realm of drug discovery, computational methods are used to screen for and design novel enzyme inhibitors. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to identify natural products or synthetic compounds that can inhibit key pathway enzymes like tryptophan 2,3-dioxygenase (TDO). nih.gov For instance, an integrated computational workflow combining reverse pharmacophore mapping and other platforms can improve the identification of pre-approved drugs suitable for repurposing to target the KP. researchgate.net
Identification and Validation of Mechanistic Biomarkers for Pathophysiological States
Dysregulation of the kynurenine pathway is implicated in a wide array of pathophysiological states, making its metabolites promising candidates for mechanistic biomarkers. cpn.or.kr These biomarkers can help in diagnosing diseases, monitoring progression, and evaluating therapeutic effectiveness from the perspective of underlying pathophysiological mechanisms. nih.gov
The ratio of kynurenine to tryptophan (KYN/TRP) is widely used as a surrogate marker for the activity of the rate-limiting enzyme IDO1, which is often upregulated during inflammatory conditions. metabolon.comclinexprheumatol.org Elevated KYN/TRP ratios have been linked to fatigue in autoimmune diseases like Sjögren's syndrome and to adverse cardiovascular events. clinexprheumatol.orgfrontiersin.org
The balance between neurotoxic and neuroprotective branches of the pathway is also a critical biomarker. The ratio of kynurenic acid (a neuroprotectant) to quinolinic acid (a neurotoxin) (KYNA/QUIN) is often assessed. oup.com A reduced KYNA/QUIN ratio has been reported in depressed patients and correlates with symptoms like anhedonia. oup.com
Metabolites of the KP are being explored as biomarkers for numerous conditions, as summarized in the table below.
| Biomarker(s) | Associated Pathophysiological State(s) | Significance |
| KYN/TRP Ratio | Inflammation, Fatigue, Cancer, Cardiovascular Disease, Depression. oup.commetabolon.comclinexprheumatol.orgfrontiersin.org | Indicates activity of IDO1, a key immunomodulatory enzyme. metabolon.com |
| Quinolinic Acid (QUIN) | Neuroinflammation, Neurodegeneration (AD, HD), Chronic Pain. unimelb.edu.aumdpi.comnih.govbohrium.com | A sensitive marker of inflammation and a potent NMDA receptor agonist causing excitotoxicity. bohrium.com |
| Kynurenic Acid (KYNA) | Neuroprotection, Psychiatric Disorders (Schizophrenia). mdpi.comnih.gov | An NMDA receptor antagonist; imbalances with QUIN are critical. oup.com |
| KYNA/QUIN Ratio | Depression, Neuropsychiatric Disorders. oup.com | Reflects the balance between neurotoxic and neuroprotective arms of the KP. oup.com |
| Kynurenines (general) | Frailty, Sarcopenia, Osteoporosis. mdpi.com | Increased levels of catabolic kynurenines are linked to muscle and bone loss with aging. mdpi.com |
Elucidation of Context-Dependent Roles of Kynurenine Metabolites
Recent research has prompted a paradigm shift in understanding the roles of kynurenine metabolites, moving away from a simple "good versus bad" dichotomy. mdpi.comnih.gov The biological effects of these molecules are now understood to be highly context-dependent, varying with their concentration, the specific cellular environment, and the local redox state. mdpi.comnih.gov
A prime example is kynurenic acid (KYNA). While widely studied for its neuroprotective and antioxidant properties, recent evidence shows it can act as a pro-oxidant under certain conditions. mdpi.com At low concentrations, KYNA effectively scavenges reactive oxygen species, but at high concentrations, it can paradoxically increase oxidative stress by disrupting mitochondrial function. mdpi.com Similarly, kynurenine itself can function as either an antioxidant or a pro-oxidant depending on the oxidative equilibrium of its surroundings. mdpi.com
The multifaceted nature of these metabolites also stems from their ability to interact with a variety of receptors. Beyond the well-known effects of QUIN on NMDA receptors, KP metabolites can act as agonists or antagonists for receptors like the aryl hydrocarbon receptor (AhR) and the G protein-coupled receptor 35 (GPR35). cpn.or.krmdpi.com For instance, kynurenine's activation of AhR can lead to either pro-inflammatory or anti-inflammatory outcomes depending on the specific immune context. frontiersin.orgmdpi.com This complexity underscores the need to consider the entire pathway and its regulation, rather than individual metabolites in isolation, when developing novel therapies for conditions like Alzheimer's disease, multiple sclerosis, and cancer. mdpi.comdntb.gov.ua
Q & A
Basic Research Questions
Q. How is Kynurenine sulfate monohydrate synthesized and characterized in academic research?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between kynurenine and sulfuric acid under controlled hydration conditions. Characterization requires X-ray diffraction (XRD) to confirm crystallinity and monohydrate formation, complemented by thermogravimetric analysis (TGA) to verify water content. For structural refinement, programs like SHELXL are used to model hydrogen bonding networks and sulfate coordination . Purity is validated via HPLC with UV detection, while elemental analysis quantifies sulfur content .
Q. What analytical methods are recommended for determining sulfate content in this compound?
- Methodological Answer : Two primary methods are used:
- Barium sulfate turbidimetry : Measures sulfate ions via precipitation with barium chloride, calibrated against standard curves. This method is sensitive to pH and requires strict control of ionic strength to avoid interference .
- Titration : Acid-base titration with standardized NaOH can quantify sulfate indirectly after ion-exchange separation. Precision depends on endpoint detection (e.g., potentiometric vs. indicator-based) .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Stability is maintained by storing the compound in airtight, desiccated containers at 4°C to prevent hydration/dehydration cycles. Periodic TGA and Karl Fischer titration monitor water content, while XRD detects crystalline phase changes. Avoid exposure to strong acids/bases, as sulfate groups may hydrolyze under extreme pH .
Advanced Research Questions
Q. What experimental designs are optimal for studying the thermal dehydration kinetics of this compound?
- Methodological Answer : Use non-isothermal TGA coupled with differential scanning calorimetry (DSC) to track mass loss and enthalpy changes. Apply kinetic models (e.g., Friedman, Ozawa-Flynn-Wall) to calculate activation energy () and pre-exponential factors (). For accuracy, perform replicate runs at multiple heating rates (2–20°C/min) and validate with master-plot analysis .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature control, and analytical techniques. Replicate studies using standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and quantify solubility via gravimetric analysis or UV-Vis spectroscopy. Cross-validate with high-performance liquid chromatography (HPLC) to distinguish between dissolved and degraded species .
Q. What are the challenges in formulating this compound into bilayer tablets for controlled-release applications?
- Methodological Answer : Key challenges include:
- Layer compatibility : Use factorial design experiments (e.g., 3² full factorial) to optimize excipient ratios (e.g., hydroxypropyl methylcellulose for sustained release) and prevent inter-layer diffusion.
- Hydration stability : Incorporate desiccants like silica gel in the tablet core to mitigate monohydrate conversion during compression .
Q. How can researchers address discrepancies in crystallographic data for this compound?
- Methodological Answer : Discrepancies may stem from twinning, poor data resolution, or incorrect space group assignment. Employ twin refinement in SHELXL and validate with R-factor convergence metrics. Use the SQUEEZE algorithm to model disordered solvent molecules in porous crystal structures .
Methodological Best Practices
- Data Reporting : Follow IUCr guidelines for crystallographic data, including deposition of CIF files in public databases (e.g., Cambridge Structural Database). For kinetic studies, report , , and model-fit statistics (e.g., R²) .
- Conflict Resolution : Systematically document experimental conditions (e.g., humidity, equipment calibration) to enable cross-study comparisons. Use meta-analysis tools to synthesize conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
